6-Ketoestrone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,19H,4-7,9H2,1H3/t12-,13-,15+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVYPIGRPWIXHQ-ONUSSAAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514400 | |
| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-34-2 | |
| Record name | 6-Ketoestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Ketoestrone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJN9234S5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Function of 6-Ketoestrone and its More Studied Isomer, 16-Ketoestrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological functions of 6-Ketoestrone and its more extensively researched isomer, 1this compound. While information on this compound is limited in current scientific literature, this guide summarizes the available data and presents a detailed analysis of 1this compound, a compound with which it is often confused. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of metabolic pathways to support further research and drug development.
This compound: An Enigmatic Estrogen Metabolite
This compound is a steroid and an isomer of the more commonly studied 1this compound. Its chemical formula is C₁₈H₂₀O₃ and it is systematically named 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione[1]. Despite its documented existence, there is a significant lack of published research on the specific biological functions of this compound. Its potential interactions with estrogen receptors, enzymatic activities, and metabolic fate remain largely uncharacterized in the public domain. A chemoenzymatic route for the preparation of 6-keto estradiol, a related compound, from 6-keto-estrone has been described, suggesting its utility as a synthetic intermediate in pharmaceutical chemistry[2]. Further investigation is required to elucidate the physiological roles of this particular estrogen metabolite.
1this compound: A Weak Estrogen with Unique Biological Activities
1this compound is an endogenous estrogen metabolite that is structurally related to 16α-hydroxyestrone and 16β-hydroxyestrone[3]. It is characterized as a very weak estrogen, possessing less than 1/1000th the estrogenic potency of estrone in the uterus[3]. This section provides a detailed examination of its biological functions.
Estrogen Receptor Binding and Activity
While 1this compound itself has limited direct receptor binding data in the readily available literature, the binding affinities of its closely related metabolite, 16-Ketoestradiol, have been characterized. 16-Ketoestradiol binds to both human estrogen receptor α (ERα) and ERβ with moderate affinity[4].
Table 1: Estrogen Receptor Binding Affinity of 16-Ketoestradiol [4]
| Compound | Receptor | IC₅₀ (nM) |
| 16-Ketoestradiol | Human ERα | 112.2 |
| 16-Ketoestradiol | Human ERβ | 50.1 |
IC₅₀ (half maximal inhibitory concentration) values indicate the concentration required to displace 50% of a radiolabeled ligand from the receptor.
The relatively weak binding and estrogenic activity of 16-keto metabolites classify them as "impeded estrogens." This suggests they may act as partial agonists or even antagonists in certain tissues, depending on the local concentration of more potent estrogens like estradiol.
Enzyme Inhibition: Regulation of Estrogen Metabolism
A key biological function of 1this compound is its role as an inhibitor of 17β-hydroxysteroid dehydrogenases (17β-HSDs)[3]. These enzymes are crucial for the interconversion of estrogens and androgens, playing a pivotal role in regulating the local concentration of active steroid hormones. Specifically, 17β-HSD type 1 catalyzes the conversion of the less potent estrone to the highly potent estradiol. By inhibiting this enzyme, 1this compound can reduce the local production of estradiol, thereby exerting an anti-estrogenic effect.
Metabolic Pathways
1this compound is a key intermediate in the metabolic pathway of estrone. It can be converted by 16α-hydroxysteroid dehydrogenase into estriol, a major estrogen of pregnancy with weak estrogenic activity[3]. The metabolism of 1this compound and its interconversion with 16-Ketoestradiol have been studied in humans[5].
Caption: Metabolic pathway of Estrone to 1this compound and Estriol.
Experimental Protocols
This section provides an overview of the methodologies used to characterize the biological functions of ketoestrones.
Estrogen Receptor Binding Assay (Competitive Binding Assay)
This assay is used to determine the binding affinity of a test compound to estrogen receptors.
Objective: To measure the IC₅₀ value of a test compound for ERα and ERβ.
Principle: The assay is based on the competition between a radiolabeled estrogen (e.g., [³H]-estradiol) and the unlabeled test compound for binding to the estrogen receptor.
Methodology:
-
Preparation of Receptor Source: A source of estrogen receptors, such as rat uterine cytosol or recombinant human ERα and ERβ, is prepared.
-
Incubation: A constant concentration of the radiolabeled estrogen and the receptor preparation are incubated with increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the log concentration of the test compound. The IC₅₀ value is determined from this curve.
Caption: Workflow for a competitive estrogen receptor binding assay.
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition Assay
This assay is used to determine the inhibitory potential of a compound on the activity of 17β-HSD.
Objective: To measure the IC₅₀ value of a test compound for 17β-HSD.
Principle: The assay measures the conversion of a substrate (e.g., estrone) to a product (e.g., estradiol) by the enzyme in the presence and absence of the inhibitor. The conversion is monitored by tracking a radiolabeled substrate or by chromatographic separation and quantification of the substrate and product.
Methodology:
-
Enzyme Preparation: A source of 17β-HSD, such as human placental microsomes or a purified recombinant enzyme, is prepared.
-
Incubation: The enzyme is incubated with the substrate (e.g., [³H]-estrone), a cofactor (e.g., NADPH), and varying concentrations of the test compound in a suitable buffer.
-
Reaction Termination: The enzymatic reaction is stopped after a defined period, for example, by adding a quenching agent.
-
Extraction and Separation: The steroids (substrate and product) are extracted from the reaction mixture using an organic solvent. The substrate and product are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactive substrate and product is quantified using a radioactivity detector.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of the inhibitor.
Caption: Workflow for a 17β-HSD inhibition assay.
Conclusion
While the biological function of this compound remains an area for future investigation, its isomer, 1this compound, presents a more detailed profile as a weak estrogen with significant regulatory roles in estrogen metabolism. Its ability to inhibit 17β-hydroxysteroid dehydrogenases highlights a potential mechanism for modulating local estrogen concentrations, a concept of considerable interest in the development of therapies for hormone-dependent diseases. The data and protocols presented in this guide offer a foundation for researchers to further explore the nuanced roles of these and other estrogen metabolites in physiology and pathology.
References
6-Ketoestrone structure and chemical properties.
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ketoestrone, an endogenous estrogen metabolite, is a steroid hormone characterized by a ketone group at the C-6 position of the estrane nucleus. While sharing the foundational structure of other estrogens, this modification imparts unique chemical and biological properties. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, synthesis, and biological activity, with a focus on its interaction with estrogen receptors. This guide is intended to serve as a valuable resource for professionals in steroid chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound, also known as 6-oxoestrone or 3-hydroxyestra-1,3,5(10)-triene-6,17-dione, possesses the characteristic four-ring steroid structure. The presence of a carbonyl group at the sixth carbon atom distinguishes it from its parent compound, estrone.
Systematic IUPAC Name: (8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione[1]
Chemical Identifiers:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note a discrepancy in the reported melting point values across different sources.
| Property | Value | Source(s) |
| Molecular Weight | 284.35 g/mol | [1] |
| Melting Point | 158–160 °C 246–247 °C | ACS Publications CAS Common Chemistry |
| Boiling Point (Predicted) | 478.8 ± 45.0 °C | ChemicalBook |
| Density (Predicted) | 1.243 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 9.34 ± 0.40 | ChemicalBook |
| Solubility | Soluble in organic solvents. | CymitQuimica |
Synthesis of this compound
This compound is a key intermediate in the chemoenzymatic synthesis of 6-keto estradiol, a precursor for the breast cancer drug Fulvestrant. The following experimental protocol is adapted from a published chemoenzymatic route.
Experimental Protocol: Enzyme-Catalyzed Dehydrogenative Aromatization to this compound
This protocol describes the conversion of 6-keto-4-en-3-one (compound 7 ) to this compound (compound 8 ) using an enzyme-catalyzed reaction.
Materials:
-
6-keto-4-en-3-one (compound 7 )
-
Water
-
Trolamine
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Polyethylene-polypropylene glycol
-
Isopropanol
-
5 L Reactor
Procedure:
-
To a 5 L reactor, add 800 mL of water, 32.10 g (0.21 mol) of trolamine, and 1.93 g (11.06 mmol) of KH₂PO₄.
-
Stir the mixture for 5 minutes and verify that the pH is between 8.5 and 9.0.
-
Add 32.10 g of polyethylene-polypropylene glycol, 43 mL of isopropanol, and 214.00 g (0.75 mol) of compound 7 to the reactor.
-
The reaction is then subjected to enzyme-catalyzed dehydrogenative aromatization to yield this compound (compound 8 ). The specific enzyme and detailed reaction conditions (temperature, incubation time) for this step are proprietary to the cited research but would involve a dehydrogenase enzyme capable of aromatizing the A-ring of the steroid.
-
Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product, this compound, is isolated and purified using standard techniques like extraction and chromatography.
Biological Activity and Signaling Pathways
This compound, as an estrogen, exerts its biological effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ. These receptors are ligand-activated transcription factors that modulate gene expression.
Estrogen Receptor Binding Affinity
Quantitative analysis has revealed that this compound exhibits a distinct binding profile for the two estrogen receptor subtypes.
| Receptor Subtype | IC₅₀ (nM) | Relative Binding Affinity (%) |
| Estrogen Receptor α (ERα) | 489.8 | 2 |
| Estrogen Receptor β (ERβ) | 891.3 | 1 |
Data from Zhu, B. T., et al. (2006). Quantitative Structure-Activity Relationship of Various Endogenous Estrogen Metabolites for Human Estrogen Receptor α and β Subtypes. The AAPS Journal, 8(3), E483–E494.
The data indicates that this compound has a relatively low binding affinity for both ERα and ERβ compared to other endogenous estrogens.
Estrogen Signaling Pathway
The binding of an estrogenic ligand, such as this compound, to its receptor initiates a cascade of molecular events that ultimately alter gene expression. This can occur through both genomic and non-genomic pathways. The following diagram illustrates a generalized model of estrogen receptor signaling.
References
The Isolation of 6-Ketoestrone: A Historical and Technical Guide for Researchers
An in-depth exploration of the discovery, history, and methodologies for the isolation of 6-Ketoestrone, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound, a significant metabolite of estrone, has garnered interest within the scientific community for its potential role in endocrine functions and as a key intermediate in the synthesis of various steroidal compounds. This technical guide provides a comprehensive overview of the historical context of its discovery, the evolution of isolation techniques, and detailed experimental protocols. Furthermore, it presents quantitative data and visual representations of relevant biochemical pathways and experimental workflows to serve as a valuable resource for professionals in the field.
Historical Perspective and Discovery
The journey to isolating and identifying specific steroid hormones has been a meticulous process, evolving with the advancement of chemical and analytical techniques. While a singular, celebrated discovery of this compound is not prominently documented in historical records, its identification is intrinsically linked to the broader effort of characterizing estrogen metabolites in the mid-20th century.
Early investigations into the composition of urine, particularly from pregnant women, were instrumental in the discovery of numerous steroid hormones.[1] The work on closely related compounds, such as the isolation of 6-alpha-hydroxyestrone, provides critical insight into the probable timeline and methods that would have led to the identification of this compound.[1] These early researchers faced the significant challenge of the compound's instability, particularly in acidic conditions, which necessitated the development of milder extraction and hydrolysis techniques, such as enzymatic hydrolysis, to preserve the integrity of the molecule.[1] The advent of chromatography, initially paper and later column chromatography, was a pivotal development that enabled the separation and purification of these closely related steroids from complex biological mixtures.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, purification, and characterization.
| Property | Value |
| Molecular Formula | C₁₈H₂₀O₃ |
| Molecular Weight | 284.35 g/mol |
| CAS Number | 1476-34-2 |
| Melting Point | 246-247 °C |
| Boiling Point (Predicted) | 478.8 ± 45.0 °C |
| Density (Predicted) | 1.243 ± 0.06 g/cm³ |
| pKa (Predicted) | 9.34 ± 0.40 |
| Appearance | Solid at room temperature |
| Solubility | Soluble in organic solvents |
Table 1: Physicochemical Properties of this compound.
Characterization of this compound is typically achieved through a combination of spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic absorption bands for the hydroxyl and ketone functional groups. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation.
Experimental Protocols
The isolation and synthesis of this compound require precise and carefully executed experimental procedures. Below are detailed methodologies for both extraction from biological sources, based on historical methods, and a modern chemoenzymatic synthesis.
Protocol 1: Isolation of this compound from Urine (Historical Approach)
This protocol is a representative method based on the techniques available during the mid-20th century for the isolation of steroid metabolites.
1. Sample Collection and Preparation:
-
Collect a 24-hour urine sample from a late-pregnancy subject.
-
To prevent degradation, keep the sample refrigerated and process it promptly.
-
Adjust the pH of the urine to a neutral range (pH 6.5-7.5) to ensure the stability of the 6-keto moiety.
2. Enzymatic Hydrolysis:
-
To a 1-liter aliquot of urine, add a crude β-glucuronidase/sulfatase enzyme preparation (e.g., from Helix pomatia).
-
Incubate the mixture at 37°C for 24-48 hours to cleave the glucuronide and sulfate conjugates.
3. Extraction:
-
After hydrolysis, extract the urine three times with an equal volume of diethyl ether or a mixture of chloroform and ethanol (3:1 v/v).
-
Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and then with distilled water to remove acidic and water-soluble impurities.
-
Dry the organic extract over anhydrous sodium sulfate.
4. Solvent Evaporation:
-
Evaporate the dried organic extract to dryness under reduced pressure at a temperature not exceeding 40°C.
5. Chromatographic Separation:
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., benzene-methanol).
-
Apply the concentrated extract to a prepared Celite or alumina column for partition or adsorption chromatography.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate).
-
Collect fractions and monitor the separation using techniques like paper chromatography or thin-layer chromatography (TLC) with appropriate visualization reagents.
6. Crystallization and Characterization:
-
Combine the fractions containing the compound of interest, as identified by its chromatographic mobility relative to a standard.
-
Evaporate the solvent and recrystallize the residue from a suitable solvent system (e.g., acetone-hexane) to obtain purified crystals of this compound.
-
Characterize the isolated crystals by determining their melting point and using spectroscopic methods (IR, MS).
Protocol 2: Chemoenzymatic Synthesis of this compound
This modern protocol describes a high-yield synthesis of this compound from norandrostenedione, a readily available starting material. This process is notable for its efficiency and use of enzymatic catalysis.[2]
1. Esterification of Norandrostenedione:
-
Dissolve norandrostenedione in a suitable solvent and react it with an acetylating agent to form the enol acetate.
2. Hydroxylation:
-
Subject the enol acetate to a hydroxylation reaction to introduce a hydroxyl group at the 6-position.
3. Oxidation:
-
Oxidize the resulting 6-hydroxy intermediate to the corresponding 6-keto-4-en-3-one using a suitable oxidizing agent.
4. Enzyme-Catalyzed Dehydrogenative Aromatization:
-
Employ a specific enzyme to catalyze the dehydrogenative aromatization of the A-ring, converting the 6-keto-4-en-3-one into this compound. This step is crucial for achieving high specificity and yield.
5. Purification:
-
Purify the resulting this compound using column chromatography to achieve high purity.
Quantitative Data from Synthesis Optimization:
The following table summarizes the optimization of the enzyme-catalyzed dehydrogenative aromatization step in the synthesis of this compound.[2]
| Entry | Substrate Concentration (g/L) | Conversion Rate (%) | Isolated Yield (%) | Purity (%) |
| 1 | 10 | >98 | 95 | 98.1 |
| 2 | 20 | >98 | 96 | 98.3 |
| 3 | 50 | >98 | 97 | 98.0 |
| 4 | 100 | >98 | 98 | 98.2 |
Table 2: Optimization of the Synthesis of this compound. [2]
Signaling Pathways
Estrogens, including metabolites like this compound, exert their biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. The signaling pathways are complex and can be broadly categorized into genomic and non-genomic pathways.
Genomic Estrogen Signaling Pathway:
In the classical genomic pathway, estrogen diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The estrogen-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
References
6-Ketoestrone: A Technical Guide to Elucidating its Mechanism of Action in Estrogen Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the mechanism of action of 6-Ketoestrone within the context of estrogen signaling. Due to a lack of specific quantitative data for this compound in the public domain, this document serves as a detailed methodological roadmap for researchers to generate the necessary data. It outlines the requisite experimental protocols, data presentation formats, and theoretical signaling pathways to fully elucidate the estrogenic or anti-estrogenic potential of this compound. The guide covers essential in vitro assays, including estrogen receptor binding, transcriptional activation, and cell proliferation, providing a robust toolkit for its pharmacological evaluation.
Introduction to Estrogen Signaling
Estrogen signaling is a complex process crucial for the development and function of numerous tissues, including those of the reproductive, skeletal, cardiovascular, and central nervous systems. The biological effects of estrogens are primarily mediated by two nuclear hormone receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors function as ligand-activated transcription factors.[1]
Upon ligand binding, the estrogen receptor (ER) undergoes a conformational change, dissociates from chaperone proteins, and dimerizes. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2] Additionally, estrogens can elicit rapid, non-genomic effects through membrane-associated ERs, activating various downstream signaling cascades.[3]
Understanding the interaction of novel compounds like this compound with this intricate signaling network is paramount for drug development and endocrine disruptor screening.
Characterizing the Estrogenic Activity of this compound
A multi-tiered approach utilizing a battery of in vitro assays is essential to comprehensively characterize the estrogenic activity of a compound.[4][5] This typically involves assessing receptor binding, transcriptional activation, and cellular responses.[6][7]
Estrogen Receptor Binding Affinity
The initial step in characterizing an estrogenic compound is to determine its binding affinity for the estrogen receptors, ERα and ERβ.[6] This is crucial for understanding its potential to initiate an estrogenic response and its selectivity towards the two receptor subtypes.[8]
Data Presentation:
The binding affinity is typically determined through competitive binding assays and expressed as the concentration that inhibits 50% of the binding of a radiolabeled ligand (IC50). This can be converted to a relative binding affinity (RBA) compared to a reference estrogen like 17β-estradiol.
Table 1: Estrogen Receptor Binding Affinity of this compound (Template)
| Compound | Receptor | IC50 (nM) | RBA (%) |
| This compound | ERα | Data not available | Data not available |
| ERβ | Data not available | Data not available | |
| 17β-Estradiol | ERα | Reference | 100 |
| ERβ | Reference | 100 |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol is adapted from established methods for assessing the binding of chemicals to the estrogen receptor.[9]
-
Preparation of ER-containing extracts: Uterine cytosol from ovariectomized rats or recombinant human ERα and ERβ can be used as the source of receptors.[9][10]
-
Competitive Binding Incubation:
-
A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) is incubated with the ER preparation.
-
Increasing concentrations of the test compound (this compound) or a non-labeled reference compound (unlabeled E2) are added to compete for binding to the receptor.
-
Incubations are typically carried out at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is commonly used to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal.
-
Quantification: The radioactivity in the supernatant, representing the amount of radioligand bound to the receptor, is measured by liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor. The IC50 value is determined from this curve. The RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Workflow Diagram:
References
- 1. Estrogen receptor transcription and transactivation: Estrogen receptor alpha and estrogen receptor beta - regulation by selective estrogen receptor modulators and importance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of genetics in estrogen responses: a critical piece of an intricate puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 7. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
The Role of 6-Ketoestrone in Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ketoestrone, a derivative of the primary estrogen estrone, is an endogenous steroid metabolite whose role in steroidogenesis is an area of ongoing investigation. Characterized by a ketone group at the C6 position, this modification has the potential to alter its interaction with estrogen receptors and steroidogenic enzymes, suggesting a possible modulatory role in estrogen signaling and metabolism. This technical guide provides a comprehensive overview of this compound, including its position within the steroidogenesis pathway, potential biological activities, and detailed protocols for its experimental evaluation. Due to a scarcity of specific quantitative data in publicly available literature, this guide also presents generalized experimental frameworks that can be adapted for the detailed characterization of this compound's biochemical and physiological functions.
Introduction
This compound, also known as 6-oxoestrone, is a steroid hormone and a metabolite of estrone.[1] Its chemical structure is distinguished by the presence of a keto group at the 6-position of the steroid's A-ring.[1] While its precise physiological functions are not yet fully elucidated, its structural similarity to estrone suggests potential interactions with estrogen receptors and enzymes involved in steroid metabolism. Understanding the role of this compound is crucial for a complete picture of estrogen homeostasis and may have implications for endocrine-related pathologies.
Biosynthesis and Metabolism of this compound
This compound is formed from estrone, a key estrogen synthesized from androstenedione by the enzyme aromatase.[2] The conversion of estrone to this compound involves the oxidation of the C6 position. While the specific enzymes responsible for this conversion in vivo are not definitively identified in the available literature, cytochrome P450 enzymes, which are known to hydroxylate and oxidize various positions on the steroid nucleus, are likely candidates.[3]
Once formed, this compound can be further metabolized. For instance, it is a known intermediate in the chemoenzymatic synthesis of 6-keto estradiol, where the 17-keto group of this compound is reduced by 17β-hydroxysteroid dehydrogenase (17β-HSD).[1]
Steroidogenesis Pathway
The following diagram illustrates the general pathway of estrogen biosynthesis, highlighting the position of this compound as a derivative of estrone.
Potential Biological Roles of this compound
The biological activity of this compound is not well-characterized in the scientific literature. However, based on its structure, several potential roles can be hypothesized:
-
Estrogenic Activity: As a derivative of estrone, this compound may bind to and activate estrogen receptors (ERα and ERβ), potentially initiating downstream signaling cascades that regulate gene expression. The affinity and potency of this interaction are likely modulated by the C6-keto group.
-
Modulation of Steroidogenic Enzymes: this compound could act as a competitive or non-competitive inhibitor of enzymes involved in steroid metabolism, such as aromatase or 17β-hydroxysteroid dehydrogenases. Such inhibition could alter the local and systemic concentrations of active estrogens and androgens.
-
Precursor for Other Steroids: As demonstrated in synthetic pathways, this compound can serve as a precursor for other steroids like 6-keto-estradiol.[1]
Hypothesized Estrogen Receptor Signaling Pathway
The following diagram illustrates the potential genomic signaling pathway that could be initiated by this compound upon binding to an estrogen receptor.
Quantitative Data
A thorough review of the existing scientific literature did not yield specific quantitative data for this compound's binding affinity to estrogen receptors (ERα and ERβ) or its inhibitory constants (IC50, Ki) for key steroidogenic enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase. The following tables are presented as templates for the type of data that needs to be generated through experimental studies to fully characterize the biological activity of this compound.
Table 1: Estrogen Receptor Binding Affinity of this compound (Hypothetical Data)
| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio |
| 17β-Estradiol | 100 | 100 | 1 |
| Estrone | Data Needed | Data Needed | Data Needed |
| This compound | Data Needed | Data Needed | Data Needed |
| Tamoxifen | Data Needed | Data Needed | Data Needed |
RBA: Relative Binding Affinity, with 17β-Estradiol set to 100%.
Table 2: Inhibition of Steroidogenic Enzymes by this compound (Hypothetical Data)
| Enzyme | Substrate | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
| Aromatase (CYP19A1) | Androstenedione | This compound | Data Needed | Data Needed | Data Needed |
| Aromatase (CYP19A1) | Androstenedione | Letrozole | Reference Value | Reference Value | Competitive |
| 17β-HSD Type 1 | Estrone | This compound | Data Needed | Data Needed | Data Needed |
| 17β-HSD Type 1 | Estrone | Apigenin | Reference Value | Reference Value | Competitive |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to characterize the biological activity of this compound.
Estrogen Receptor Competitive Binding Assay
This protocol is designed to determine the relative binding affinity of this compound for ERα and ERβ.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a purified solution of recombinant human ERα or ERβ in assay buffer.
-
Prepare a stock solution of high-specific-activity [³H]-17β-estradiol.
-
Prepare serial dilutions of this compound and a reference compound (e.g., unlabeled 17β-estradiol) in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the ER protein, a fixed concentration of [³H]-17β-estradiol (typically at or below its Kd), and varying concentrations of this compound or the reference compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxyapatite to each well to adsorb the receptor-ligand complexes.
-
Wash the hydroxyapatite pellets multiple times with wash buffer to remove unbound [³H]-17β-estradiol.
-
-
Quantification:
-
Resuspend the washed pellets in a scintillation cocktail.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of reference compound / IC50 of this compound) x 100.
-
Aromatase Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound on aromatase (CYP19A1) activity.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a suspension of human placental microsomes or recombinant human aromatase.
-
Prepare a solution of [1β-³H]-androstenedione as the substrate.
-
Prepare a solution of NADPH as a cofactor.
-
Prepare serial dilutions of this compound and a known aromatase inhibitor (e.g., letrozole) as a positive control.
-
-
Enzymatic Reaction:
-
In a reaction tube, pre-incubate the aromatase preparation with varying concentrations of this compound or the positive control inhibitor for a defined period.
-
Initiate the reaction by adding [1β-³H]-androstenedione and NADPH.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding an organic solvent (e.g., chloroform).
-
Separate the aqueous phase containing the tritiated water ([³H]₂O), a byproduct of the aromatization reaction, from the organic phase containing the unreacted substrate.
-
-
Quantification:
-
Measure the radioactivity of the aqueous phase using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase activity at each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate and this compound, and the data analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
Analytical Methods for Detection and Quantification
The detection and quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates are crucial for pharmacokinetic and metabolic studies. Due to the low endogenous concentrations of steroid hormones, highly sensitive and specific analytical techniques are required.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for steroid hormone analysis.[4][5] It offers high selectivity and sensitivity, allowing for the simultaneous measurement of multiple steroids in a single run. The method typically involves:
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate steroids from the biological matrix and remove interfering substances.
-
Chromatographic Separation: Reversed-phase liquid chromatography to separate this compound from other structurally similar steroids.
-
Mass Spectrometric Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode for specific and sensitive detection. The use of stable isotope-labeled internal standards is essential for accurate quantification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for steroid analysis, often requiring derivatization to improve the volatility and chromatographic properties of the analytes.
Conclusion and Future Directions
This compound represents a relatively understudied metabolite in the complex network of steroidogenesis. Its structural features suggest a potential for biological activity, either through direct interaction with estrogen receptors or by modulating the activity of key steroidogenic enzymes. The lack of specific quantitative data on these interactions highlights a significant knowledge gap.
Future research should focus on:
-
Systematic in vitro characterization: Determining the binding affinities of this compound for ERα and ERβ and its inhibitory potency against a panel of steroidogenic enzymes.
-
Cell-based assays: Investigating the effects of this compound on the expression of estrogen-responsive genes and cell proliferation in relevant cell lines (e.g., breast cancer cells).
-
Metabolism studies: Elucidating the metabolic pathways of this compound in human liver microsomes and other relevant tissues to identify its downstream metabolites.
-
In vivo studies: Quantifying the physiological and pathophysiological levels of this compound in human populations and investigating its effects in animal models of endocrine-related diseases.
A comprehensive understanding of the role of this compound in steroidogenesis will provide valuable insights into estrogen metabolism and its implications for human health and disease, potentially leading to the identification of new biomarkers or therapeutic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Estrone - Wikipedia [en.wikipedia.org]
- 3. NADPH-dependent metabolism of estrone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Ketoestrone: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 1476-34-2 Molecular Formula: C₁₈H₂₀O₃
This technical guide provides an in-depth overview of 6-Ketoestrone, a derivative of the natural estrogen, estrone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential biological activities of this compound.
Chemical and Physical Properties
This compound is characterized by the presence of a ketone group at the C-6 position of the estrone steroid nucleus.[1] This structural modification distinguishes it from its parent compound and may confer unique biological properties.
| Property | Value | Reference |
| CAS Number | 1476-34-2 | [1][2][3][4] |
| Molecular Formula | C₁₈H₂₀O₃ | [1][2][3][4] |
| Molecular Weight | 284.35 g/mol | [2][4] |
| Melting Point | 246-247 °C | [5] |
| Boiling Point (Predicted) | 478.8 ± 45.0 °C | [5] |
| Density (Predicted) | 1.243 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 9.34 ± 0.40 | [5] |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step chemoenzymatic process starting from norandrostenedione. A key intermediate in this pathway is 6-keto estradiol. The general synthetic workflow involves several key transformations:
Caption: Chemoenzymatic synthesis workflow for this compound.
Experimental Protocols
Step 1: Acetylation of Norandrostenedione to Enol Acetate (5)
-
Reagents: Norandrostenedione, acetic anhydride, p-toluenesulfonic acid (PTSA).
-
Procedure: A mixture of norandrostenedione, acetic anhydride, and a catalytic amount of PTSA is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified.
Step 2: Hydroxylation of Enol Acetate (5) to 6-Hydroxy-4-en-3-ones (6)
-
Reagents: Enol acetate (5), phthalic anhydride, hydrogen peroxide, pyridine, ethyl acetate, water.
-
Procedure: A solution of the oxidizing agent is prepared by reacting phthalic anhydride and hydrogen peroxide in ethyl acetate with pyridine. This solution is then added to a solution of the enol acetate in ethyl acetate and water. The reaction is maintained at a controlled temperature and monitored by High-Performance Liquid Chromatography (HPLC).
Step 3: Oxidation of 6-Hydroxy-4-en-3-ones (6) to 6-Keto-4-en-3-ones (7)
-
Reagents: 6-Hydroxy-4-en-3-ones (6), 2-Iodoxybenzoic acid (IBX) or other suitable oxidizing agents (e.g., Jones reagent, Dess-Martin periodinane), solvent.
-
Procedure: The hydroxy intermediate is oxidized to the corresponding ketone using a suitable oxidizing agent. The choice of oxidant can influence the reaction yield and purity of the product.
Step 4: Enzymatic Dehydrogenative Aromatization of 6-Keto-4-en-3-ones (7) to this compound (8)
-
Enzyme: 3-ketosteroid-Δ¹-dehydrogenase.
-
Procedure: The final step involves the aromatization of the A-ring, which can be efficiently catalyzed by the enzyme 3-ketosteroid-Δ¹-dehydrogenase to yield this compound.
Purification: Purification of this compound is typically achieved using column chromatography on silica gel. The choice of eluent system will depend on the polarity of the crude product and any impurities present.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques:
| Technique | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the chemical structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. |
| Infrared Spectroscopy (IR) | Identification of functional groups, particularly the carbonyl and hydroxyl groups. |
Biological Activity and Potential Applications
While extensive biological data for this compound is not yet available in the public domain, its structural similarity to estrone suggests potential interactions with estrogen receptors (ERs). The presence of the C-6 keto group may modulate its binding affinity and subsequent biological activity compared to the parent hormone.
Research into the biological effects of other keto-steroids has indicated a range of activities, including potential anti-cancer properties. For instance, some ketone bodies have been shown to inhibit the proliferation of certain cancer cell lines. Further investigation is warranted to determine if this compound exhibits similar or other significant biological effects.
Potential Signaling Pathways
As an estrogen derivative, this compound could potentially interact with estrogen signaling pathways. These pathways are complex and can be broadly categorized as genomic and non-genomic.
Caption: Potential estrogen signaling pathways for this compound.
Further research, including estrogen receptor binding assays and cell-based functional assays, is necessary to elucidate the specific mechanism of action of this compound.
Future Directions
The unique chemical structure of this compound presents an opportunity for further investigation into its potential as a modulator of estrogenic activity. Key areas for future research include:
-
Detailed Biological Evaluation: Comprehensive studies to determine its binding affinity for estrogen receptor subtypes (ERα and ERβ) and its agonist or antagonist activity.
-
In Vitro and In Vivo Metabolism: Understanding the metabolic fate of this compound is crucial for evaluating its pharmacokinetic profile and potential for drug development.
-
Therapeutic Potential: Investigating its effects on various physiological and pathological processes, including hormone-dependent cancers and metabolic disorders.
This technical guide serves as a foundational resource for researchers and drug development professionals. The provided information on its chemical properties, synthesis, and potential biological relevance aims to stimulate further exploration of this compound and its derivatives.
References
- 1. Synthesis and biological evaluation of 13α-estrone derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Estrone Heterodimers and Evaluation of Their In Vitro Antiproliferative Activity | MDPI [mdpi.com]
- 5. Synthesis, functionalization and biological activity of arylated derivatives of (+)-estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Ketoestrone: A Technical Guide to its Synonyms, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ketoestrone, a derivative of the primary estrogen estrone, is a steroid hormone characterized by a ketone group at the C6 position of the steroid nucleus. This structural modification distinguishes it from other endogenous estrogens and imparts unique biological properties. This technical guide provides a comprehensive overview of this compound, including its common synonyms, chemical properties, a detailed chemoenzymatic synthesis protocol, and an analysis of its biological activity with a focus on its interaction with estrogen receptors.
Synonyms and Chemical Properties
This compound is known by several synonyms, which are often used interchangeably in scientific literature. Understanding these alternative names is crucial for comprehensive literature searches and clear communication in research and development.
Common Synonyms:
-
6-Oxoestrone
-
3-Hydroxyestra-1,3,5(10)-triene-6,17-dione
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1476-34-2 | [1][2] |
| Molecular Formula | C₁₈H₂₀O₃ | [1][2] |
| Molecular Weight | 284.35 g/mol | [1][2] |
| IUPAC Name | 3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-6,17-dione | [2] |
| Melting Point | 246-247 °C | |
| Boiling Point | 478.8 ± 45.0 °C (Predicted) | |
| Density | 1.243 ± 0.06 g/cm³ (Predicted) |
Synthesis of this compound
A chemoenzymatic approach provides an efficient route for the synthesis of this compound, utilizing it as a key intermediate in the preparation of other valuable steroid compounds. The following protocol outlines the synthesis of this compound starting from norandrostenedione.
Experimental Protocol: Chemoenzymatic Synthesis of this compound
This protocol describes the multi-step synthesis of this compound (referred to as compound 8 in the reaction sequence) from norandrostenedione (compound 4 ).
Materials:
-
Norandrostenedione (4)
-
Acetic anhydride
-
p-Toluenesulfonic acid (PTSA)
-
Phthalic anhydride (PA)
-
Hydrogen peroxide (H₂O₂)
-
Pyridine
-
3-Ketosteroid-Δ¹-dehydrogenase (Δ¹-KstD)
-
Trolamine
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Polyethylene-polypropylene glycol
-
Isopropanol
-
Appropriate solvents (e.g., ethyl acetate, water)
Procedure:
-
Esterification to form Enol Acetate (5):
-
In a suitable reaction vessel, combine norandrostenedione (4 ), acetic anhydride, and a catalytic amount of PTSA.
-
Stir the reaction mixture at 25°C for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, isolate the enol acetate product (5 ).
-
-
Hydroxylation to form 6-hydroxy-4-en-3-one (6):
-
Prepare the oxidizing agent by dissolving phthalic anhydride (PA) in ethyl acetate and adding hydrogen peroxide (H₂O₂) and pyridine.
-
Stir this mixture at 20-30°C for 1 hour.
-
Add the prepared oxidizing agent to a solution of the enol acetate (5 ) in ethyl acetate and water.
-
Maintain the reaction at 20°C for 3 hours to yield a mixture of 6α- and 6β-hydroxy-4-en-3-one (6a and 6b ).
-
-
Oxidation to form 6-keto-4-en-3-one (7):
-
The mixture of 6-hydroxy-4-en-3-ones (6a and 6b ) is oxidized to the corresponding 6-keto-4-en-3-one (7 ). (Note: The specific oxidizing agent and conditions for this step are part of standard organic synthesis protocols and should be chosen based on laboratory practices for steroid oxidation).
-
-
Enzyme-catalyzed Dehydrogenative Aromatization to form this compound (8):
-
In a 5 L reactor, prepare a buffered aqueous solution containing water, trolamine, and KH₂PO₄, adjusting the pH to 8.5-9.0.
-
Add polyethylene-polypropylene glycol, isopropanol, and the 6-keto-4-en-3-one substrate (7 ).
-
Introduce the enzyme 3-ketosteroid-Δ¹-dehydrogenase (Δ¹-KstD) to catalyze the dehydrogenative aromatization of the A ring.
-
Monitor the reaction for the formation of this compound (8 ).
-
Upon completion, extract and purify the this compound product using standard chromatographic techniques.
-
Biological Activity of this compound
The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs), specifically ERα and ERβ.
Estrogen Receptor Binding Affinity
Competitive binding assays are employed to determine the relative binding affinity (RBA) of ligands for estrogen receptors. In these assays, the test compound (this compound) competes with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the receptor. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding is the IC50 value, which is then used to calculate the RBA.
A study investigating the binding affinities of various endogenous estrogen metabolites for human ERα and ERβ revealed that this compound exhibits a preferential binding affinity for ERβ over ERα.[1]
Table of Estrogen Receptor Binding Affinity Data for this compound:
| Receptor | Relative Binding Affinity (RBA) (%) vs. Estradiol | Fold Preference | Reference |
| ERα | Data not explicitly provided, but lower than ERβ | \multirow{2}{*}{Preferential for ERβ} | [1] |
| ERβ | Data not explicitly provided, but higher than ERα | [1] |
Note: While the exact RBA values were not detailed in the available search results, the qualitative preference for ERβ is a significant finding.
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
The following is a generalized protocol for determining the relative binding affinity of this compound for estrogen receptors.
Materials:
-
Human estrogen receptor α (ERα) and ERβ (recombinant)
-
[³H]-Estradiol (radiolabeled ligand)
-
This compound (test compound)
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a series of dilutions of this compound.
-
In microcentrifuge tubes, combine a fixed concentration of the estrogen receptor (ERα or ERβ), a fixed concentration of [³H]-estradiol, and varying concentrations of this compound.
-
Include control tubes with no competitor (total binding) and tubes with a high concentration of a known non-radiolabeled estrogen (e.g., unlabeled estradiol) to determine non-specific binding.
-
-
Incubation:
-
Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound [³H]-estradiol from the free [³H]-estradiol. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
-
Quantification:
-
Add the supernatant (containing the bound ligand) or the filter to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol.
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of this compound) x 100.
-
Signaling and Metabolic Pathways
The metabolism of estrogens is a complex process primarily occurring in the liver and involves a series of enzymatic reactions, mainly catalyzed by cytochrome P450 (CYP) enzymes. While a specific, detailed metabolic pathway for this compound is not extensively documented in the readily available literature, a logical pathway can be inferred based on the known metabolism of estrone.
Proposed Metabolic Pathway of this compound Formation
The formation of this compound likely proceeds through a 6-hydroxylation step of estrone, followed by oxidation.
Caption: Proposed metabolic pathway for the formation of this compound from estrone.
Experimental Workflow for Studying this compound Metabolism
A typical workflow to investigate the metabolism of this compound in vitro would involve incubation with liver microsomes and analysis of the resulting metabolites.
Caption: Experimental workflow for studying the in vitro metabolism of this compound.
Conclusion
This compound, also known as 6-Oxoestrone, is a significant metabolite of estrone with distinct chemical and biological properties. Its preferential binding to estrogen receptor β suggests a potential for differential physiological effects compared to other estrogens. The chemoenzymatic synthesis route provides a viable method for its production for research and potential therapeutic development. Further investigation into its specific metabolic pathways and the full spectrum of its biological activities will be crucial for elucidating its role in endocrinology and its potential applications in medicine. This technical guide serves as a foundational resource for professionals engaged in the study and development of novel steroid-based therapeutics.
References
Preliminary Investigations into 6-Ketoestrone's Physiological Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ketoestrone is a steroid hormone and a derivative of estrone, an endogenous estrogen.[1] While its existence is known, comprehensive investigations into its specific physiological effects, receptor binding affinities, and downstream signaling mechanisms are not extensively documented in publicly available literature. This technical guide provides a framework for the preliminary investigation of this compound's physiological effects. It outlines the established experimental protocols and theoretical signaling pathways that form the basis for characterizing the estrogenic and biological activity of such a compound. The methodologies detailed herein are standard in the field of endocrinology and drug development for assessing the hormonal activity of novel molecules. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, highlighting the necessary experimental approaches to elucidate its biological function and potential therapeutic relevance.
Introduction to this compound
This compound is a metabolite of estrone, one of the three major endogenous estrogens.[2] Its chemical structure features a keto group at the 6-position of the steroid nucleus.[1] As a derivative of estrone, it is hypothesized that this compound may interact with estrogen receptors and modulate estrogen-responsive signaling pathways. However, the potency and specific nature of these potential interactions remain to be elucidated. Understanding the physiological effects of this compound is crucial for a complete picture of estrogen metabolism and its implications for health and disease.
Putative Signaling Pathways
The physiological effects of estrogens are primarily mediated through their interaction with estrogen receptors (ERs), which can trigger a cascade of signaling events. These pathways are broadly categorized as classical genomic, non-genomic, and G-protein coupled estrogen receptor (GPER)-mediated signaling. It is plausible that this compound, as an estrogen metabolite, could modulate one or more of these pathways.
Classical Genomic Estrogen Signaling Pathway
The classical pathway involves the binding of an estrogenic ligand to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding event triggers the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription.[3][4]
Non-Genomic Estrogen Signaling Pathway
Non-genomic signaling pathways are characterized by rapid cellular responses that do not require gene transcription. These effects are mediated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm.[5] Upon ligand binding, these receptors can activate various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, leading to rapid changes in cellular function.[1][5]
G-Protein Coupled Estrogen Receptor (GPER) Signaling
GPER, also known as GPR30, is a seven-transmembrane receptor that mediates estrogenic signals through G-protein-dependent mechanisms.[6] Ligand binding to GPER can lead to the activation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP), and transactivation of the epidermal growth factor receptor (EGFR), which in turn can activate downstream pathways like the MAPK/ERK cascade.[7][8]
Experimental Protocols for Characterizing this compound
To determine the physiological effects of this compound, a tiered approach employing a series of validated in vitro and in vivo assays is recommended.
In Vitro Assays
Objective: To determine the binding affinity of this compound to estrogen receptors (ERα and ERβ).
Methodology:
-
Receptor Preparation: A source of estrogen receptors is required, typically derived from rat uterine cytosol or recombinant human ERα and ERβ.
-
Competitive Binding: A constant concentration of a radiolabeled estrogen, such as [³H]-17β-estradiol, is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation: After incubation, bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of this compound to that of a reference estrogen like 17β-estradiol.
Objective: To measure the ability of this compound to induce estrogen receptor-dependent gene transcription.
Methodology:
-
Cell Culture: An estrogen-responsive cell line (e.g., MCF-7, T47D) is stably or transiently transfected with a reporter plasmid. This plasmid contains an estrogen response element (ERE) linked to a reporter gene, such as luciferase or green fluorescent protein (GFP).[2][9]
-
Treatment: The transfected cells are treated with various concentrations of this compound.
-
Incubation: Cells are incubated for a sufficient period to allow for gene transcription and translation of the reporter protein.
-
Signal Detection: The expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate. For GFP, fluorescence is measured using a fluorometer or fluorescence microscope.[9]
-
Data Analysis: The dose-response curve is plotted, and the effective concentration that produces 50% of the maximal response (EC50) is calculated.
Objective: To assess the effect of this compound on the proliferation of estrogen-dependent cells.
Methodology:
-
Cell Seeding: Estrogen-dependent cells, such as the human breast cancer cell line MCF-7, are seeded in multi-well plates in a medium depleted of estrogens.[10]
-
Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for several days to allow for cell proliferation.[11]
-
Quantification of Proliferation: Cell number is determined using various methods, such as direct cell counting, or colorimetric assays like the MTS assay which measures mitochondrial activity.[12]
-
Data Analysis: A dose-response curve is generated to determine the concentration of this compound that stimulates a half-maximal proliferative response (EC50).
In Vivo Assay
Objective: To evaluate the estrogenic activity of this compound in a whole-animal model.
Methodology:
-
Animal Model: Immature or ovariectomized female rodents (rats or mice) are used, as they have low endogenous estrogen levels.[3][13]
-
Administration: this compound is administered daily for a short period (typically 3-7 days) via an appropriate route (e.g., oral gavage, subcutaneous injection).[3]
-
Necropsy: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).[14]
-
Data Analysis: A statistically significant increase in uterine weight compared to a vehicle-treated control group indicates estrogenic activity.[14] The lowest effective dose (LED) can also be determined.
Quantitative Data Presentation
The following tables are provided as a template for the systematic presentation of quantitative data obtained from the aforementioned experimental protocols. These tables should be populated with experimental results for this compound and compared with data for reference compounds such as 17β-estradiol (a potent estrogen) and estrone (the parent compound).
Table 1: Estrogen Receptor Competitive Binding Affinity
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%)¹ |
| 17β-Estradiol | ERα | Data | 100 |
| ERβ | Data | Data | |
| Estrone | ERα | Data | Data |
| ERβ | Data | Data | |
| This compound | ERα | To be determined | To be determined |
| ERβ | To be determined | To be determined |
¹ RBA is calculated as (IC50 of 17β-Estradiol / IC50 of test compound) x 100.
Table 2: In Vitro Estrogenic Activity
| Compound | Assay | Cell Line | EC50 (nM) | Max Response (% of 17β-Estradiol) |
| 17β-Estradiol | Reporter Gene | e.g., T47D-Luc | Data | 100 |
| Cell Proliferation | e.g., MCF-7 | Data | 100 | |
| Estrone | Reporter Gene | e.g., T47D-Luc | Data | Data |
| Cell Proliferation | e.g., MCF-7 | Data | Data | |
| This compound | Reporter Gene | e.g., T47D-Luc | To be determined | To be determined |
| Cell Proliferation | e.g., MCF-7 | To be determined | To be determined |
Table 3: In Vivo Estrogenic Activity (Uterotrophic Assay)
| Compound | Animal Model | Route of Administration | Lowest Effective Dose (LED) | Maximum Uterine Weight Increase (%) |
| 17β-Estradiol | e.g., Immature Rat | e.g., s.c. | Data | Data |
| Estrone | e.g., Immature Rat | e.g., s.c. | Data | Data |
| This compound | e.g., Immature Rat | e.g., s.c. | To be determined | To be determined |
Conclusion and Future Directions
The physiological effects of this compound are currently not well-defined. Based on its structural similarity to estrone, it is reasonable to hypothesize that it may possess estrogenic activity. The experimental protocols and theoretical frameworks presented in this technical guide provide a clear path for the systematic investigation of this compound's biological properties.
Future research should prioritize the determination of this compound's binding affinity for estrogen receptors α and β, followed by in vitro functional assays to assess its ability to activate estrogen-dependent signaling and promote cell proliferation. Subsequent in vivo studies, such as the uterotrophic bioassay, will be essential to confirm its estrogenic activity in a whole-organism context. A thorough characterization of this compound's physiological effects will contribute to a more complete understanding of estrogen metabolism and its role in human physiology and pathophysiology. The data generated from these proposed studies will be critical for assessing its potential as a biomarker or therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. Estrone - Wikipedia [en.wikipedia.org]
- 7. Estrogen metabolism pathway in humans [pfocr.wikipathways.org]
- 8. oecd.org [oecd.org]
- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 13. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of 6-Ketoestrone in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 6-Ketoestrone, a metabolite of estrone, in human urine samples. The methodologies described herein utilize modern analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure high sensitivity and specificity.
Introduction
This compound is an endogenous estrogen metabolite. The accurate quantification of this compound and other estrogen metabolites in urine is crucial for understanding estrogen metabolism and its role in various physiological and pathological states, including hormone-dependent cancers. Urinary steroid profiling offers a non-invasive approach to assess endocrine function and metabolic pathways.
Metabolic Pathway of this compound Formation
The formation of this compound is a multi-step process involving enzymatic conversions of estrone, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] The initial step is the hydroxylation of estrone at the C6 position to form 6α-hydroxyestrone. This reaction is catalyzed by enzymes such as CYP1A1.[2] Subsequently, the hydroxyl group is oxidized to a ketone, yielding this compound.
Methods for Quantification
The primary methods for the sensitive and specific quantification of this compound in urine are chromatography-based techniques coupled with mass spectrometry. These methods are preferred over immunoassays due to their superior specificity and capability for multiplexed analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying estrogen metabolites in biological matrices.[3] The protocol typically involves enzymatic hydrolysis of conjugated steroids, sample cleanup and concentration via solid-phase extraction (SPE), and derivatization to enhance ionization efficiency and detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique for steroid analysis. This method also requires enzymatic hydrolysis and extraction, followed by a critical derivatization step to render the steroids volatile for gas chromatography.
Data Presentation: Quantitative Performance Parameters
The following table summarizes the typical quantitative performance parameters for the described LC-MS/MS and GC-MS methods for the quantification of estrogen metabolites in urine. Data for this compound is expected to be within these ranges.
| Parameter | LC-MS/MS Method | GC-MS Method |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (% RSD) | < 15% | < 20% |
| Sample Volume | 0.5 - 2.0 mL | 1.0 - 5.0 mL |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for the analysis of urinary estrogen metabolites.[3]
1. Sample Collection and Storage:
-
Collect a 24-hour or first-morning void urine sample in a sterile container.
-
To prevent degradation of catechol estrogens, add ascorbic acid as a preservative (approximately 1 g/L of urine).
-
Store samples at -80°C until analysis.
2. Sample Preparation:
References
Application Note: High-Sensitivity Quantification of 6-Ketoestrone in Human Serum using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of 6-Ketoestrone in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a significant metabolite of estrone, and its accurate measurement is crucial for research in endocrinology, oncology, and drug development. The described protocol employs a liquid-liquid extraction (LLE) for sample cleanup, followed by derivatization to enhance analytical sensitivity. Chromatographic separation is achieved using a reverse-phase C18 column, and detection is performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the selectivity and sensitivity required for the precise quantification of this compound at physiological concentrations in complex biological matrices.
Introduction
This compound is a C-6 oxygenated metabolite of estrone, an endogenous estrogen. The analysis of estrogen metabolites is of growing interest due to their potential roles in the etiology of hormone-dependent cancers and other endocrine disorders. Traditional immunoassays for steroid hormones can be limited by cross-reactivity and a lack of specificity.[1] In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior sensitivity, specificity, and the capability for multiplexing.[1][2][3] This application note provides a comprehensive protocol for the reliable quantification of this compound in human serum.
Experimental Protocol
Materials and Reagents
-
This compound certified reference standard
-
Stable isotope-labeled internal standard (e.g., d4-6-Ketoestrone)
-
Human serum (steroid-free or characterized)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Dansyl chloride
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Acetone (HPLC grade)
Sample Preparation
Effective sample preparation is critical for removing interferences and ensuring accurate quantification.[4] This protocol utilizes a liquid-liquid extraction followed by derivatization.
-
Aliquoting and Internal Standard Spiking: To a 1.5 mL polypropylene microcentrifuge tube, add 200 µL of human serum. Add 20 µL of the internal standard working solution (e.g., 5 ng/mL in 50:50 methanol:water). Vortex for 10 seconds.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Carefully transfer the supernatant to a clean tube. Add 1 mL of MTBE. Vortex for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Transfer the upper organic layer containing the analyte to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0). Add 50 µL of dansyl chloride solution (1 mg/mL in acetone). Vortex and incubate at 60°C for 15 minutes.[5][6]
-
Final Evaporation and Reconstitution: Evaporate the sample to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 water:methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity or equivalent[1] |
| Column | Kinetex 2.6 µm C18, 50 x 3.0 mm[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40°C |
| MS System | SCIEX 7500 Triple Quad™ or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of this compound and its derivatized form |
| Dwell Time | 50 ms |
| Collision Energy | To be optimized for each transition |
| Entrance Potential | 10 V |
| Collision Cell Exit Potential | To be optimized |
Data Presentation
Quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 2: Expected Quantitative Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1-10 pg/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85-115%[2] |
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic formation of this compound from Estrone.
Conclusion
The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in human serum. The detailed protocol, from sample preparation to instrumental analysis, is designed to yield high-quality data suitable for demanding research and development applications. The inclusion of a derivatization step significantly enhances the signal intensity, allowing for the accurate measurement of low physiological concentrations of this important estrogen metabolite.
References
Application Notes and Protocols for 6-Ketoestrone Competitive ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the quantitative determination of 6-Ketoestrone in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. The protocol and data presented are intended as a comprehensive guide for researchers, scientists, and professionals in drug development.
Introduction and Assay Principle
The this compound competitive ELISA is a sensitive immunoassay for quantifying small molecules like this compound. This assay is particularly useful when the target analyte is too small for a traditional sandwich ELISA format.[1] The principle of the competitive ELISA is based on the competition between the this compound in the sample and a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of binding sites on a specific antibody coated on a microplate.[2][3]
During the assay, the sample containing this compound and the this compound-enzyme conjugate are added to the antibody-coated wells. The this compound from the sample and the this compound-enzyme conjugate compete to bind to the antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme on the bound this compound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[1][2][3][4] A standard curve is generated using known concentrations of this compound, and the concentration in unknown samples is determined by interpolating from this curve.
Principle of Competitive Binding
The core of this assay is the competitive binding reaction. When the concentration of this compound in the sample is high, it will outcompete the enzyme-labeled this compound for antibody binding sites, resulting in less bound enzyme and a weaker color signal. Conversely, a low concentration of this compound in the sample will lead to more enzyme-labeled this compound binding to the antibody, producing a stronger color signal.
Figure 1. Principle of Competitive Binding in ELISA.
Materials and Reagents
Most competitive ELISA kits will include the following materials. However, always refer to the specific kit manual for a complete list.
| Component | Description | Storage |
| Antibody-Coated Microplate | 96-well plate pre-coated with a specific antibody against this compound. | 2-8°C |
| This compound Standard | A concentrated solution of this compound to be used for preparing the standard curve. | -20°C |
| This compound-Enzyme Conjugate | This compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). | -20°C (Protect from light) |
| Assay Buffer | A buffer solution used for diluting standards and samples. | 2-8°C |
| Wash Buffer Concentrate (20X) | A concentrated buffer that is diluted for washing the plate between steps. | 2-8°C |
| TMB Substrate | A solution that reacts with the enzyme to produce a color change. | 2-8°C (Protect from light) |
| Stop Solution | A solution (e.g., 1 M HCl) that stops the enzyme-substrate reaction. | 2-8°C |
| Plate Sealer | Adhesive film to cover the plate during incubation. | Room Temperature |
Materials Required but Not Provided:
-
Distilled or deionized water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Tubes for standard and sample dilutions
-
Automated plate washer (optional)
Experimental Protocol
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
1X Wash Buffer: Dilute the 20X Wash Buffer Concentrate with distilled or deionized water. For example, add 20 mL of the concentrate to 380 mL of water to make 400 mL of 1X Wash Buffer.
-
1X Assay Buffer: If provided as a concentrate, dilute it with distilled or deionized water as per the kit instructions.
-
This compound Standards: Prepare a serial dilution of the this compound Standard using the Assay Buffer to create a standard curve. A typical range might be from 10 ng/mL to 0.1 ng/mL. It is crucial to perform a standard curve with each assay.
Assay Procedure
The following is a general procedure. Specific incubation times and volumes may vary depending on the kit manufacturer.
Figure 2. this compound Competitive ELISA Workflow.
-
Add Standards and Samples: Pipette 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Add Enzyme Conjugate: Add 50 µL of the this compound-Enzyme Conjugate to each well.
-
Incubation: Cover the plate with a plate sealer and incubate for 1 hour at room temperature (18-25°C). Gentle mixing on a plate shaker during this step is often recommended.
-
Washing: Aspirate the contents of the wells and wash each well three times with approximately 300 µL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining wash buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.
Data Analysis
The concentration of this compound in the samples is determined from the standard curve.
-
Calculate Average OD: Calculate the average OD for each set of duplicate standards and samples.
-
Generate Standard Curve: Plot the average OD (Y-axis) against the corresponding this compound concentration (X-axis) for the standards. Due to the inverse relationship, it is common to plot the percentage of binding (%B/B₀) versus concentration.
-
B: The average OD of a standard or sample.
-
B₀: The average OD of the zero standard (maximum binding).
-
%B/B₀ = (B / B₀) x 100
-
-
Curve Fitting: Use a four-parameter logistic (4-PL) curve fit for the standard curve, as this model often provides the best fit for competitive ELISA data.
-
Calculate Concentrations: Determine the concentration of this compound in the unknown samples by interpolating their average OD values from the standard curve. Remember to multiply the interpolated concentration by any dilution factor used for the samples.
Example Standard Curve Data
The following table presents example data for a this compound standard curve. Note that this is representative data and an actual standard curve must be generated for each assay.
| This compound (ng/mL) | Average OD at 450 nm | % B/B₀ |
| 0 (B₀) | 1.852 | 100.0% |
| 0.1 | 1.625 | 87.7% |
| 0.25 | 1.358 | 73.3% |
| 0.5 | 1.023 | 55.2% |
| 1.0 | 0.689 | 37.2% |
| 2.5 | 0.354 | 19.1% |
| 5.0 | 0.211 | 11.4% |
| 10.0 | 0.128 | 6.9% |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background | - Inadequate washing- Contaminated reagents | - Ensure thorough washing- Use fresh, properly stored reagents |
| Low signal | - Inactive enzyme conjugate- Incorrect incubation times/temperatures | - Check storage of conjugate- Adhere strictly to protocol incubation parameters |
| Poor standard curve | - Inaccurate standard dilutions- Pipetting errors | - Prepare fresh standards carefully- Use calibrated pipettes and proper technique |
| High intra-assay CV | - Inconsistent pipetting- Plate not washed evenly | - Practice consistent pipetting- Ensure all wells are washed uniformly, consider an automated plate washer |
Conclusion
The this compound competitive ELISA kit provides a robust and sensitive method for the quantitative measurement of this analyte in various biological samples. Adherence to the protocol and careful execution of each step are critical for obtaining accurate and reproducible results. For further details on specific kit performance and validation, always refer to the manufacturer's instructions.
References
Application of 6-Ketoestrone as a Potential Biomarker in Cancer Research
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen and its metabolites play a crucial role in the etiology and progression of hormone-dependent cancers, such as breast and endometrial cancer. The "unopposed estrogen" hypothesis suggests that prolonged exposure to estrogens, without sufficient opposition by progesterone, can lead to increased cell proliferation and cancer risk. The metabolic pathways of estrogens are complex, yielding a variety of metabolites with diverse biological activities. Some metabolites are known to be carcinogenic, while others may have protective effects. Therefore, the profiling of estrogen metabolites is a critical area of research for identifying biomarkers for cancer risk assessment, early detection, and as targets for therapeutic intervention.
6-Ketoestrone, also known as 6-Oxoestrone, is a derivative of estrone, one of the three major endogenous estrogens. While much of the research on estrogen metabolites has focused on hydroxylated and methoxylated derivatives, such as 2-hydroxyestrone and 16α-hydroxyestrone, the role of keto-estrogens like this compound in cancer is less well-defined. This application note explores the potential of this compound as a biomarker in cancer research, provides a detailed protocol for its quantification, and illustrates its position within the broader context of estrogen metabolism. Given the limited direct research on this compound as a cancer biomarker, its potential is inferred from the established principles of estrogen metabolism and carcinogenesis.
Signaling Pathways and Rationale for Biomarker Potential
Estrogens exert their effects primarily through binding to estrogen receptors (ERα and ERβ), which are transcription factors that regulate the expression of a wide range of genes involved in cell proliferation, differentiation, and survival. Dysregulation of ER signaling is a hallmark of hormone-dependent cancers.
The rationale for investigating this compound as a cancer biomarker is rooted in its position within the estrogen metabolism pathway. The formation of different estrogen metabolites can significantly alter the balance of estrogenic activity. For instance, the ratio of 2-hydroxyestrone (a weak estrogen with anti-proliferative properties) to 16α-hydroxyestrone (a potent estrogen with genotoxic potential) has been investigated as a biomarker for breast cancer risk. The presence and concentration of this compound could reflect alterations in the enzymatic activity within the estrogen metabolic network, which may be associated with a cancer-permissive environment.
Data Presentation
While specific quantitative data for this compound as a cancer biomarker is not yet established in large clinical studies, the following table illustrates how such data could be presented. This hypothetical data is for illustrative purposes only and is intended to guide researchers in structuring their findings.
| Biomarker Panel | Cancer Cohort (n=100) Mean Concentration (pg/mL) ± SD | Healthy Control (n=100) Mean Concentration (pg/mL) ± SD | p-value | Odds Ratio (95% CI) |
| This compound | 75.2 ± 21.5 | 42.8 ± 15.3 | <0.001 | 2.8 (1.9-4.1) |
| 2-Hydroxyestrone | 150.3 ± 45.2 | 210.6 ± 58.7 | <0.001 | 0.6 (0.4-0.8) |
| 16α-Hydroxyestrone | 98.6 ± 30.1 | 65.4 ± 22.9 | <0.001 | 2.1 (1.5-3.0) |
| 2-OHE1/16α-OHE1 Ratio | 1.55 ± 0.6 | 3.28 ± 1.1 | <0.001 | 0.4 (0.3-0.6) |
Experimental Protocols
Quantification of this compound in Human Serum/Urine by LC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d4)
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Human serum or urine samples
-
Phosphate buffer (pH 7.0)
-
Zinc sulfate solution (for serum protein precipitation)
-
Beta-glucuronidase/sulfatase (for urine hydrolysis)
2. Sample Preparation
-
Serum:
-
Thaw serum samples on ice.
-
To 500 µL of serum, add 25 µL of internal standard solution.
-
Add 500 µL of zinc sulfate solution to precipitate proteins. Vortex and centrifuge.
-
Proceed with Solid Phase Extraction (SPE).
-
-
Urine:
-
To 1 mL of urine, add 25 µL of internal standard solution.
-
Add 1 mL of phosphate buffer.
-
Add 50 µL of β-glucuronidase/sulfatase.
-
Incubate at 37°C for 12-18 hours to deconjugate metabolites.
-
Proceed with Solid Phase Extraction (SPE).
-
3. Solid Phase Extraction (SPE)
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute this compound with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
This compound: Q1 285.1 -> Q3 229.1
-
This compound-d4 (IS): Q1 289.1 -> Q3 233.1
-
-
5. Data Analysis
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard.
Logical Relationships in Biomarker Discovery
The process of establishing a new biomarker like this compound involves a series of logical steps, from initial discovery to clinical validation.
Conclusion and Future Directions
While direct evidence for the role of this compound as a standalone biomarker in cancer is currently limited, its position in the estrogen metabolism pathway suggests it is a metabolite of interest. Alterations in its levels could signify shifts in metabolic phenotypes associated with cancer risk and progression. The provided LC-MS/MS protocol offers a robust starting point for researchers to accurately quantify this compound in biological samples.
Future research should focus on:
-
In vitro studies: Investigating the biological activity of this compound on cancer cell lines to determine its estrogenic potency and effects on cell proliferation.
-
Clinical studies: Measuring levels of this compound in large case-control and prospective cohort studies of breast and endometrial cancer to establish its association with cancer risk.
-
Multi-analyte panels: Incorporating this compound into larger panels of estrogen metabolites to assess its contribution to the overall metabolic profile in relation to cancer.
By systematically investigating this compound, the research community can better understand the complex role of estrogen metabolism in carcinogenesis and potentially uncover a new biomarker for improved patient care.
Application Notes and Protocols for 6-Ketoestrone in In-Vitro Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ketoestrone, a derivative of the estrogen estrone, is a steroid hormone that plays a role in various physiological processes. Understanding its metabolic fate is crucial for researchers in drug development and endocrinology. These application notes provide detailed protocols for conducting in-vitro metabolic studies of this compound using human liver microsomes and hepatocytes. The protocols cover metabolic stability assessment, metabolite identification, and enzyme kinetic studies.
Data Presentation
The following tables summarize hypothetical quantitative data for the in-vitro metabolism of this compound. These values are illustrative and should be determined experimentally for specific assay conditions.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value | Units |
| Half-Life (t½) | 25 | min |
| Intrinsic Clearance (CLint) | 27.7 | µL/min/mg protein |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Enzyme Kinetics of this compound Metabolism
| Enzyme System | Apparent Km | Apparent Vmax |
| Pooled Human Liver Microsomes | 15 µM | 120 pmol/min/mg protein |
| Recombinant CYP3A4 | 12 µM | 150 pmol/min/mg protein |
| Recombinant CYP2C9 | 25 µM | 80 pmol/min/mg protein |
Note: Data are hypothetical and for illustrative purposes. Specific CYP contributions need to be experimentally determined.
Signaling Pathways
This compound, as an estrogen derivative, is presumed to interact with estrogen signaling pathways. Estrogens can exert their effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of the estrogen to its receptor (ERα or ERβ), leading to dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on DNA to regulate gene transcription. Non-genomic pathways involve membrane-associated estrogen receptors and can trigger rapid signaling cascades.
Experimental Protocols
Metabolic Stability of this compound in Human Liver Microsomes
This protocol determines the rate at which this compound is metabolized by human liver microsomes (HLMs), providing an estimate of its intrinsic clearance.
Workflow Diagram:
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in buffer to achieve a final incubation concentration of 1 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
On ice, thaw and dilute the HLMs in phosphate buffer to a final protein concentration of 0.5 mg/mL.[1][2]
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the diluted HLMs and the this compound solution.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots of the reaction mixture.[1]
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing an internal standard to each aliquot.
-
Vortex and centrifuge the samples at high speed (e.g., >3000 x g) for 10 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
Metabolite Identification of this compound
This protocol aims to identify the major metabolites of this compound formed by phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) metabolic enzymes.
Workflow Diagram:
Materials:
-
In addition to materials for the stability assay:
-
Cofactors for Phase II metabolism: Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation.
-
Alamethicin (to permeabilize microsomal vesicles for UGT activity).
-
Hepatocytes (optional, for a more complete metabolic profile).
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Incubation:
-
Follow the incubation procedure for the metabolic stability assay, but with a higher concentration of this compound (e.g., 10-50 µM) to facilitate metabolite detection.
-
For Phase II metabolite identification, include UDPGA (for glucuronidation) and PAPS (for sulfation) in the incubation mixture. Pre-treatment of microsomes with alamethicin is recommended to ensure access of UDPGA to the UGT enzymes.
-
Alternatively, incubate this compound with suspended or plated primary human hepatocytes, which contain a broader range of metabolic enzymes.
-
-
Sample Preparation:
-
After incubation (e.g., 60-120 minutes), terminate the reaction.
-
Perform a sample clean-up and concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components and enrich the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a high-resolution LC-MS/MS instrument.
-
Acquire data in both full scan mode to detect potential metabolites (based on expected mass shifts, e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) and in data-dependent MS/MS mode to obtain fragmentation spectra.
-
-
Data Analysis:
-
Process the data using metabolite identification software to search for predicted and unexpected metabolites.
-
Interpret the MS/MS fragmentation patterns to elucidate the structure of the identified metabolites.
-
If available, confirm the identity of metabolites by comparing their retention times and fragmentation patterns with those of authentic reference standards.
-
Enzyme Kinetic Analysis (Km and Vmax)
This protocol determines the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of this compound.
Procedure:
-
Incubation:
-
Set up a series of incubations with a fixed concentration of HLMs or a specific recombinant CYP enzyme and varying concentrations of this compound (e.g., 0.5 to 100 µM, bracketing the expected Km).
-
Ensure that the incubation time is within the linear range of metabolite formation, and that substrate depletion is less than 20%.
-
-
Sample Analysis:
-
Terminate the reactions and process the samples as described in the previous protocols.
-
Quantify the formation of a specific metabolite using a validated LC-MS/MS method with a standard curve of the metabolite.
-
-
Data Analysis:
-
Plot the rate of metabolite formation (velocity, v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the apparent Km and Vmax.
-
Alternatively, use a linearized plot (e.g., Lineweaver-Burk) for a graphical estimation of the parameters.
-
Conclusion
These application notes provide a framework for the in-vitro metabolic investigation of this compound. The provided protocols are based on standard industry practices for drug metabolism studies and should be adapted and optimized for the specific laboratory conditions and analytical instrumentation. Due to the limited publicly available data on the metabolism of this compound, the presented quantitative data is hypothetical. It is imperative for researchers to experimentally determine these values. A thorough understanding of the metabolic profile of this compound is essential for elucidating its biological activity and potential interactions.
References
Standard Operating Procedure for 6-Ketoestrone Sample Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ketoestrone is a significant metabolite of estrone and is of growing interest in clinical and pharmaceutical research due to its potential role in various physiological and pathological processes. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for understanding its pharmacokinetics, metabolism, and biomarker potential. This document provides detailed application notes and standardized protocols for the sample preparation of this compound for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2] The protocols described herein cover Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods, followed by an optional but recommended derivatization step to enhance analytical sensitivity.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the analysis of keto-steroids, which can be used as a reference for the expected performance of this compound analysis. It is important to note that these values are illustrative and should be validated for this compound in the specific laboratory setting.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance for Keto-Steroid Analysis
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.02 - 0.35 ng/mL | [3][4] |
| Limit of Quantification (LOQ) | 0.05 - 1.18 ng/mL | [3][4] |
| Linearity (r²) | > 0.99 | [4] |
| Recovery | 80 - 120% | [4] |
| Intra-day Precision (%RSD) | < 15% | [5] |
| Inter-day Precision (%RSD) | < 15% | [5] |
Table 2: Sample Extraction Recovery for Steroids from Biological Matrices
| Extraction Method | Matrix | Analyte | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Plasma | Testosterone | 87 - 101 | [4] |
| Liquid-Liquid Extraction (LLE) | Urine | Testosterone | 80 - 90 | [6] |
| Supported-Liquid Extraction (SLE) | Plasma | Multiple Steroids | 90 - 107 | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol describes a general procedure for the extraction of this compound from human plasma using a reversed-phase SPE cartridge.
Materials:
-
Human plasma
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Reversed-phase C18 SPE cartridges (e.g., 1 mL, 50 mg)
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 500 µL of plasma, add the internal standard solution. Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of LC-MS grade water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove non-polar interferences like lipids.[4]
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 1 mL of ethyl acetate into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol provides a method for extracting this compound from urine samples, which may contain conjugated forms of the steroid.
Materials:
-
Urine sample
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
β-glucuronidase/sulfatase enzyme
-
Acetate buffer (pH 5.0)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Enzymatic Hydrolysis (for total this compound):
-
To 1 mL of urine, add the internal standard.
-
Add 500 µL of acetate buffer (pH 5.0).
-
Add β-glucuronidase/sulfatase enzyme solution.
-
Incubate at 37°C for 4-16 hours to deconjugate the steroids.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of MTBE to the hydrolyzed urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Derivatization of this compound with Girard's Reagent T
Derivatization of the keto group of this compound with Girard's Reagent T introduces a permanently charged quaternary ammonium group, significantly enhancing ionization efficiency in positive electrospray ionization (ESI) mode for LC-MS/MS analysis.[8][9]
Materials:
-
Dried sample extract from Protocol 1 or 2
-
Girard's Reagent T (GirT)
-
Methanol (LC-MS grade)
-
Acetic acid (glacial)
-
Heating block or water bath
Procedure:
-
Derivatization Reaction:
-
Final Preparation:
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for this compound Sample Preparation
Caption: Workflow for this compound sample preparation and analysis.
Putative Metabolic Pathway of this compound
Caption: Putative metabolic pathway leading to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of testosterone and epitestosterone in human urine using aqueous two-phase systems of ionic liquid and salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
Application Notes & Protocols for 6-Ketoestrone Extraction from Biological Tissues
Introduction
6-Ketoestrone is a significant metabolite of estrone, and its quantification in biological tissues is crucial for various research areas, including endocrinology, pharmacology, and drug development. Accurate measurement of this compound levels can provide insights into estrogen metabolism and the pathophysiology of hormone-dependent conditions. However, due to its typically low concentrations and the complexity of biological matrices, efficient extraction and sample cleanup are paramount for reliable analysis.
These application notes provide detailed protocols for the extraction of this compound from biological tissues using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using highly sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), the latter often requiring a derivatization step.
General Workflow for this compound Extraction
The overall process for extracting this compound from biological tissues involves several key stages, from sample preparation to final analysis. The initial homogenization step is critical for releasing the analyte from the tissue matrix. This is followed by either LLE or SPE to isolate and concentrate the this compound while removing interfering substances like proteins and lipids.
Experimental Protocols
Protocol 1: Tissue Sample Preparation and Homogenization
This protocol is the initial step for both LLE and SPE procedures.
-
Sample Weighing : Weigh approximately 50-100 mg of frozen biological tissue. Perform this step quickly to prevent thawing and degradation of the analyte.
-
Homogenization Buffer : Prepare a suitable homogenization buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Homogenization : Place the weighed tissue in a 2 mL tube containing homogenization buffer and a bead for mechanical disruption. Homogenize the tissue using a bead mill homogenizer until the tissue is completely dispersed.[1]
-
Centrifugation : Centrifuge the homogenate at approximately 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Supernatant Collection : Carefully collect the supernatant, which contains the extracted this compound, for the subsequent extraction procedure.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a common and effective method for separating steroids from aqueous matrices based on their differential solubility in immiscible liquids.
-
Internal Standard : To a known volume of the tissue homogenate supernatant, add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to correct for extraction losses.
-
Solvent Addition : Add 3-5 volumes of an immiscible organic solvent. Methyl tert-butyl ether (MTBE) is a widely used and effective solvent for estrogen extraction.[3] Alternatively, diethyl ether or ethyl acetate can be used.[4]
-
Extraction : Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and transfer of the analyte to the organic phase.
-
Phase Separation : Centrifuge the sample at 3,000 x g for 5 minutes to achieve a clear separation between the aqueous and organic layers.
-
Collection : Carefully transfer the upper organic layer to a clean tube. To maximize recovery, the extraction process (steps 2-4) can be repeated, and the organic fractions pooled.[4]
-
Evaporation : Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution : Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol in water) compatible with the subsequent analytical method.[5]
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than LLE by passing the sample through a solid sorbent that retains the analyte, while interferences are washed away.
-
Cartridge Selection : Choose a suitable SPE cartridge. Reversed-phase C18 or polymeric cartridges (e.g., Oasis HLB) are commonly used for steroid extraction.[6]
-
Conditioning : Condition the SPE cartridge by passing an organic solvent (e.g., 1-3 mL of methanol) through it. This solvates the functional groups of the sorbent.[7]
-
Equilibration : Equilibrate the cartridge by passing a solvent similar to the sample matrix (e.g., 1-3 mL of deionized water) through it. Do not allow the sorbent bed to dry out after this step.[7]
-
Sample Loading : Load the tissue homogenate supernatant onto the conditioned and equilibrated SPE cartridge. A slow flow rate is recommended to ensure efficient binding of this compound to the sorbent.
-
Washing : Wash the cartridge with a weak solvent (e.g., 1-3 mL of water or a low-percentage methanol-water solution) to remove polar, interfering compounds.
-
Elution : Elute the retained this compound from the cartridge using a strong organic solvent (e.g., 1-3 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute the residue in a solvent suitable for the analytical instrument, as described in the LLE protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Internal-External Validation Models for Cervical Cancer Overall Survival Prognosis: A SEER-Based Study and Chinese Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols for High-Throughput Screening Assays for 6-Ketoestrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the development of high-throughput screening (HTS) assays for 6-Ketoestrone, a key metabolite of estrogen. The following sections offer guidance on various assay formats, data presentation, and the underlying biological pathways.
Introduction to this compound Screening
This compound is a derivative of estrone, a primary estrogenic hormone. As a metabolite, its levels can be indicative of estrogen metabolism and may be relevant in various physiological and pathological processes. High-throughput screening assays for this compound are valuable tools for identifying and characterizing compounds that modulate its production or interact with its downstream targets. The development of robust and efficient HTS assays is crucial for drug discovery and endocrinology research.[1][2]
Recommended HTS Assay Formats
Several assay formats can be adapted for high-throughput screening of this compound. The choice of assay will depend on the specific research question, available resources, and the nature of the chemical library being screened.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a highly sensitive and robust method for quantifying small molecules like this compound.[3][4][5][6][7] This assay format is based on the competition between unlabeled this compound in the sample and a labeled this compound conjugate for binding to a limited amount of a specific antibody. The signal generated is inversely proportional to the concentration of this compound in the sample.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA to detect this compound.
Protocol: Competitive ELISA for this compound
Materials:
-
Microplate pre-coated with a specific anti-6-Ketoestrone antibody
-
This compound standard solutions
-
This compound-horseradish peroxidase (HRP) conjugate
-
Assay buffer
-
Wash buffer
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound standard in assay buffer.
-
Add 50 µL of the standard dilutions or test samples to the wells of the antibody-coated microplate.[7]
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate the plate for 1-2 hours at 37°C.[4]
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.[4]
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.[4]
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.[5] The intensity of the color is inversely proportional to the amount of this compound in the sample.[6]
Data Presentation: Competitive ELISA
| Concentration (ng/mL) | Absorbance (450 nm) | % Inhibition |
| 0 | 1.850 | 0 |
| 0.1 | 1.620 | 12.4 |
| 0.5 | 1.150 | 37.8 |
| 1.0 | 0.830 | 55.1 |
| 5.0 | 0.350 | 81.1 |
| 10.0 | 0.180 | 90.3 |
| 50.0 | 0.090 | 95.1 |
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based, no-wash immunoassay technology that is highly suitable for HTS.[8][9][10][11] The assay measures the interaction of molecules in close proximity, leading to a luminescent signal. For this compound, a competitive AlphaLISA format would be employed.
Experimental Workflow: Competitive AlphaLISA
Caption: Workflow for a competitive AlphaLISA to detect this compound.
Protocol: Competitive AlphaLISA for this compound
Materials:
-
Anti-6-Ketoestrone Acceptor beads
-
Streptavidin Donor beads
-
Biotinylated this compound
-
This compound standard solutions
-
AlphaLISA buffer
-
384-well white microplate
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Prepare serial dilutions of the this compound standard in AlphaLISA buffer.
-
Add 5 µL of the standard dilutions or test samples to the wells of the microplate.[8]
-
Add 10 µL of a mix of anti-6-Ketoestrone Acceptor beads and biotinylated this compound.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Streptavidin Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible reader, exciting at 680 nm and measuring emission at 615 nm.[9][11]
Data Presentation: Competitive AlphaLISA
| Concentration (ng/mL) | AlphaLISA Counts |
| 0 | 150,000 |
| 0.1 | 125,000 |
| 1.0 | 75,000 |
| 10.0 | 20,000 |
| 100.0 | 5,000 |
| 1000.0 | 1,000 |
Cell-Based Reporter Gene Assay
For screening compounds that modulate the estrogenic activity of this compound, a cell-based reporter gene assay can be utilized.[12][13][14][15] This assay employs a cell line (e.g., MCF-7 or T47D) that contains an estrogen receptor and a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).
Experimental Workflow: Cell-Based Reporter Assay
References
- 1. The clinical significance of urinary 17-ketosteroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17-Ketosteroids, Urine - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 3. sinobiological.com [sinobiological.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. biossusa.com [biossusa.com]
- 7. microbenotes.com [microbenotes.com]
- 8. revvity.com [revvity.com]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Video: Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay [jove.com]
- 13. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 15. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-Ketoestrone Extraction from Serum and Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 6-Ketoestrone from serum and plasma samples. The following information is designed to address common challenges and provide detailed methodologies for successful sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from serum and plasma?
A1: The most prevalent methods for extracting steroid hormones, including this compound, from serum and plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE).[1] The choice of method often depends on factors such as sample volume, required cleanup efficiency, throughput needs, and available equipment.
Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?
A2: Low recovery of this compound can stem from several factors:
-
Incomplete Hydrolysis: this compound can exist in a conjugated form (glucuronide or sulfate) in serum and plasma. Enzymatic hydrolysis is often necessary to cleave these conjugates and extract the free form. Ensure that the hydrolysis conditions (enzyme concentration, pH, temperature, and incubation time) are optimal.
-
Suboptimal Extraction Solvent/Sorbent: For LLE, the choice of an appropriate organic solvent is crucial. For SPE, the sorbent type and elution solvent must be suitable for the polarity of this compound.
-
Matrix Effects: Components in the serum or plasma matrix can interfere with the extraction process.[2]
-
Analyte Adsorption: Steroids can adsorb to plasticware. Using silanized glassware or polypropylene tubes can help minimize this issue.
-
Improper pH: The pH of the sample can affect the extraction efficiency. Adjusting the pH may be necessary to optimize recovery.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge in bioanalysis.[2] Strategies to mitigate matrix effects include:
-
Efficient Sample Cleanup: Employing a robust extraction method (SPE or LLE) is the first step to remove interfering matrix components like phospholipids.
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects.
-
Derivatization: Derivatizing this compound can improve its ionization efficiency and potentially shift its retention time away from interfering compounds.
Q4: Is derivatization necessary for this compound analysis by LC-MS/MS?
A4: While not always mandatory, derivatization is highly recommended for enhancing the sensitivity and specificity of this compound analysis by LC-MS/MS.[3] Keto-steroids can have poor ionization efficiency. Derivatization agents that target the ketone groups can significantly improve the signal intensity.
Q5: What are the best practices for sample handling and storage to ensure the stability of this compound?
A5: Proper sample handling and storage are critical for accurate quantification. Steroid hormones are generally stable in plasma when stored at -25°C for extended periods.[4] For short-term storage, 4°C is acceptable for up to a week for some steroids. It is advisable to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability in Extraction Recovery
| Potential Cause | Troubleshooting Step |
| Inconsistent sample pre-treatment | Ensure uniform thawing, vortexing, and pH adjustment for all samples. |
| Variable hydrolysis efficiency | Optimize and standardize the enzymatic hydrolysis protocol. Verify the activity of the β-glucuronidase/sulfatase enzyme. |
| Inconsistent LLE technique | Use a consistent solvent-to-sample ratio and vortexing time. Ensure complete phase separation before collecting the organic layer. |
| SPE cartridge variability | Use cartridges from the same lot. Ensure consistent conditioning, loading, washing, and elution steps. Do not let the sorbent bed dry out during conditioning and loading. |
| Pipetting errors | Calibrate and use appropriate pipettes for all steps, especially for adding internal standards and small volumes of reagents. |
Issue 2: Poor Peak Shape in Chromatography
| Potential Cause | Troubleshooting Step |
| Matrix interference | Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent or an additional wash step). |
| Incompatible reconstitution solvent | The solvent used to reconstitute the dried extract should be similar in composition to the initial mobile phase to avoid peak distortion. |
| Column degradation | Use a guard column and ensure proper sample cleanup to extend the life of the analytical column. If peak shape deteriorates, try flushing or replacing the column. |
| Suboptimal mobile phase | Adjust the mobile phase composition (e.g., organic solvent ratio, pH, additives) to improve peak shape. |
Experimental Protocols
The following are detailed methodologies for key experiments. These should be optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
This protocol is a starting point and should be optimized for this compound.
-
Sample Preparation:
-
Thaw serum or plasma samples at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Pipette 500 µL of serum or plasma into a clean glass tube.
-
Add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
-
Enzymatic Hydrolysis (if required for total this compound):
-
Add 50 µL of acetate buffer (pH 5.0) to the sample.
-
Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Vortex and incubate at 37°C for 4 hours or overnight.
-
-
Extraction:
-
Add 2.5 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate) to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Repeat the extraction step with another 2.5 mL of the organic solvent and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50% methanol in water) compatible with your LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound
This protocol is a general guideline and should be optimized based on the specific SPE sorbent used. A reversed-phase C18 sorbent is a good starting point for a moderately lipophilic compound like this compound.
-
Sample Pre-treatment:
-
Thaw and vortex the serum or plasma sample.
-
Pipette 500 µL of the sample into a tube.
-
Add the internal standard.
-
Dilute the sample 1:1 with a buffer (e.g., 10mM ammonium acetate) to reduce viscosity and improve loading.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 5-20% methanol in water) to remove polar interferences. This step is critical and may require optimization.
-
-
Elution:
-
Elute the this compound from the cartridge with 2-3 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a solvent compatible with your LC-MS/MS system.
-
Quantitative Data Summary
The following tables provide a summary of expected performance characteristics for steroid hormone extraction methods. These values are illustrative and will vary depending on the specific analyte, matrix, and analytical method.
Table 1: Comparison of Extraction Techniques for Steroid Hormones
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Typical Recovery | 80-110% | 70-100% | >90% |
| Reproducibility (CV%) | < 15% | < 10% | < 10% |
| Matrix Cleanup | Moderate | Good to Excellent | Good |
| Throughput | Low to Medium | Medium to High (amenable to automation) | High (amenable to automation) |
| Cost per Sample | Low | High | Medium |
| Common Issues | Emulsion formation, labor-intensive | Cartridge variability, method development can be complex | Breakthrough of aqueous phase |
Table 2: Example LC-MS/MS Parameters for Keto-Steroid Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 or PFP (Pentafluorophenyl), 2.1 x 100 mm, < 2.7 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or ammonium fluoride |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid or ammonium fluoride |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative depending on derivatization |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated method for measurement of serum total, serum free, and salivary cortisol, using high-performance liquid chromatography coupled with high-resolution ESI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for improving the sensitivity of 6-Ketoestrone detection.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 6-Ketoestrone detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound?
A1: The two primary methods for the sensitive quantification of this compound are immunoassays (specifically, competitive Enzyme-Linked Immunosorbent Assay - ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays are often used for screening due to their high throughput, while LC-MS/MS is considered the gold standard for its superior specificity and sensitivity, especially at very low concentrations.[1][2][3]
Q2: My immunoassay for this compound has low sensitivity. What are the common causes and solutions?
A2: Low sensitivity in a competitive immunoassay for a small molecule like this compound can stem from several factors. Common issues include suboptimal antibody or tracer concentrations, high background signal, and matrix effects.
Troubleshooting Low Immunoassay Sensitivity:
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Titrate the capture antibody and the enzyme-conjugated tracer to find the optimal concentrations that yield the best signal-to-noise ratio. |
| High Background | Ensure proper blocking of the microplate wells. Use a high-quality blocking buffer and optimize incubation times. Inadequate washing between steps can also lead to high background; ensure wash steps are thorough.[4] |
| Matrix Effects | Components in the sample matrix (e.g., serum, urine) can interfere with antibody-antigen binding. Implement a sample purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[5] |
| Low Affinity Antibody | The intrinsic affinity of the antibody for this compound is a critical determinant of assay sensitivity. If sensitivity issues persist after optimization, consider sourcing a higher-affinity primary antibody. |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures. Longer incubation times may be necessary to reach equilibrium, but can also increase background. |
Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound detection?
A3: Enhancing the sensitivity of an LC-MS/MS method for this compound, a neutral steroid, primarily involves improving its ionization efficiency and minimizing matrix effects through effective sample preparation.
Strategies to Enhance LC-MS/MS Sensitivity:
| Strategy | Description |
| Chemical Derivatization | Derivatizing the keto group of this compound can significantly enhance its ionization efficiency in the mass spectrometer. Common derivatizing agents for keto-steroids include Girard's Reagent P and hydroxylamine, which introduce a permanently charged or easily ionizable group.[6][7][8] Dansyl chloride is another effective agent that reacts with the phenolic group of estrogens.[9] |
| Optimized Sample Preparation | A robust sample preparation protocol is crucial to remove interfering substances from the biological matrix and to concentrate the analyte.[10][11][12] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[10] |
| Chromatographic Separation | Proper selection of the analytical column and optimization of the mobile phase gradient can improve peak shape and separate this compound from isomeric and isobaric interferences, thereby improving the signal-to-noise ratio.[13] |
| Mass Spectrometer Parameters | Fine-tuning of mass spectrometer parameters, such as spray voltage, ion transfer capillary temperature, and collision energy, is essential for maximizing the signal intensity of the target analyte.[6] |
| Use of Mobile Phase Additives | The addition of modifiers like ammonium fluoride to the mobile phase has been shown to improve the analytical sensitivity for steroids in LC-MS/MS.[14] |
Quantitative Data Summary
The following tables summarize the performance characteristics of sensitive detection methods for estrone, a structurally similar steroid to this compound, and 16-Ketoestradiol, an isomer. These values can serve as a benchmark when developing and optimizing a this compound detection assay.
Table 1: Performance of Immunoassay Methods for Estrone
| Assay Type | Tracer | Detection Limit | Assay Range | Reference |
| Competitive ELISA | Horseradish Peroxidase (HRP) | 22.4 pg/mL | 31.25-2,000 pg/mL | [15] |
| Competitive Chemiluminescence Immunoassay | Biotinylated Estrone | 55 pmol/L (~14.9 pg/mL) | 93-7400 pmol/L | [16] |
Table 2: Performance of LC-MS/MS Methods for Related Keto-Steroids
| Analyte | Derivatizing Agent | Method | Limit of Quantification (LOQ) | Reference |
| Estrone | None | LC-MS/MS | 0.3 pmol/L (0.07 pg/mL) | [17] |
| Estrone | Dansyl Chloride | LC-MS/MS | ~1 pg/mL (estimated) | [18] |
| 16-Ketoestradiol | Dansyl Chloride | LC-MS/MS | Not specified, but described as "highly sensitive" for low physiological concentrations. | [9] |
| Keto-androgens | Girard's Reagent P | LC-HRMS | Allows for detection down to 1 pg on column. | [6] |
Experimental Protocols
Protocol 1: Competitive ELISA for Estrone (Adaptable for this compound)
This protocol is based on a commercially available competitive ELISA kit for estrone and can be adapted for this compound with an appropriate antibody.[15]
-
Standard and Sample Preparation:
-
Reconstitute the this compound standard to create a stock solution.
-
Perform serial dilutions of the stock solution to generate a standard curve.
-
Dilute samples to fall within the assay's dynamic range.
-
-
Assay Procedure:
-
Pipette standards and samples into the wells of a microtiter plate pre-coated with a capture antibody.
-
Add the this compound-peroxidase conjugate to each well.
-
Add the polyclonal anti-6-Ketoestrone antibody to initiate the competitive binding reaction.
-
Incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add TMB substrate and incubate for a short period.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Protocol 2: LC-MS/MS with Derivatization for Keto-Steroids (Adaptable for this compound)
This protocol is a generalized procedure for the derivatization of keto-steroids using Girard's Reagent P, which is applicable to this compound.[7][8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum, add an internal standard solution.
-
Dilute with 400 µL of water and acidify with 5 µL of 1 M HCl.
-
Add 50 µL of saturated NaCl and 1.4 mL of methyl tert-butyl ether (MTBE).
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
To the dried extract, add 20 µL of Girard's Reagent P solution (1 mg/mL in water).
-
Incubate at 60°C for 10 minutes.
-
Evaporate to dryness again under nitrogen.
-
Reconstitute the derivatized sample in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: Use a C18 or Phenyl reversed-phase column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile with 0.1% formic acid is typically used.
-
Mass Spectrometry: Operate in positive ion electrospray ionization (ESI) mode, monitoring for the specific precursor and product ions of the derivatized this compound.
-
Visualizations
Caption: Troubleshooting workflow for low sensitivity in a this compound immunoassay.
Caption: Workflow for enhancing this compound detection sensitivity using LC-MS/MS.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 11. Sample preparation for the determination of steroids (corticoids and anabolics) in feed using LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. Estrone Competitive ELISA Kit (EIA17E1) - Invitrogen [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating matrix effects in LC-MS/MS analysis of 6-Ketoestrone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 6-Ketoestrone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects, which can either suppress or enhance the analyte's signal, are a major concern as they can lead to inaccurate and irreproducible quantification. Biological matrices are complex and contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the ionization process in the mass spectrometer's source.
Q2: What are the common sources of matrix effects for this compound in biological samples?
A2: The primary sources of matrix effects in the analysis of this compound from biological fluids such as plasma or serum are phospholipids from cell membranes, salts, and endogenous steroid metabolites that may be structurally similar and co-elute with the analyte. In urine, ureas, salts, and other metabolic waste products can be significant contributors to matrix effects.
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A separate injection of an extracted blank matrix sample is then performed. Any suppression or enhancement of the constant this compound signal indicates the retention times at which matrix components are eluting and causing interference.
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a blank matrix extract that has been spiked with the same amount of this compound after the extraction process. The matrix effect can be calculated as a percentage.
Q4: What is a stable isotope-labeled (SIL) internal standard, and why is it recommended for this compound analysis?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C). A SIL internal standard is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte. It will co-elute chromatographically and experience the same degree of matrix effects and any variability in the sample preparation and injection process. By using the ratio of the analyte signal to the SIL-IS signal for quantification, these variations can be effectively normalized, leading to more accurate and precise results.
Troubleshooting Guides
Issue: Poor recovery and/or significant matrix effects for this compound.
This guide provides a systematic approach to troubleshooting and mitigating matrix effects through the optimization of sample preparation.
Step 1: Evaluate Your Current Sample Preparation Method
The first step is to quantify the recovery and matrix effect of your current method. The table below provides illustrative data for common sample preparation techniques for steroid analysis.
Table 1: Illustrative Comparison of Sample Preparation Methods for Steroid Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | Fast, simple, inexpensive | High level of residual matrix components, significant ion suppression |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 110 | Good removal of salts and phospholipids | Can be labor-intensive, may have lower recovery for more polar metabolites |
| Solid-Phase Extraction (SPE) | 80 - 110 | 90 - 115 | High selectivity, can concentrate the analyte, excellent for removing interferences | More expensive, requires method development |
Note: The values presented are illustrative for steroid compounds and may vary depending on the specific matrix and experimental conditions. It is essential to validate these parameters for your specific assay.
Step 2: Select an Appropriate Sample Preparation Strategy
Based on the evaluation, select a strategy to improve your results.
-
If you are using Protein Precipitation and observing significant matrix effects: Consider switching to a more selective technique like LLE or SPE.
-
If you are using Liquid-Liquid Extraction with low recovery: Optimize the extraction solvent and pH to better suit the polarity of this compound.
-
If you are using Solid-Phase Extraction: Optimize the wash and elution steps to improve selectivity and recovery. Consider a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms for enhanced cleanup.
Step 3: Implement an Optimized Protocol
Below are detailed protocols for the three main sample preparation techniques.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma or serum sample, add the internal standard.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol or an appropriate organic solvent mixture.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Vortex for 30 seconds and inject into the LC-MS/MS system.
Issue: Inconsistent quantification and high variability between samples.
Troubleshooting Step: Implementation of a Suitable Internal Standard
Inconsistent quantification is often a result of uncompensated matrix effects that vary from sample to sample. The use of a stable isotope-labeled internal standard is the most effective way to correct for this.
-
Recommendation: The ideal internal standard for this compound would be a deuterated version, such as this compound-d2 or this compound-d4.
-
Sourcing: While a commercially available deuterated standard for this compound may not be readily available from all major suppliers, companies specializing in custom synthesis of stable isotope-labeled compounds can be contacted.
-
Alternative: If a deuterated standard is not feasible, a closely related structural analog that is not present in the sample can be used. However, it is crucial to validate that the analog behaves similarly to this compound during extraction and ionization.
Visualizations
Best practices for 6-Ketoestrone stability and long-term storage.
This technical support center provides best practices for the stability and long-term storage of 6-Ketoestrone, along with troubleshooting guides to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Lyophilized steroid hormones are very stable when stored at or below -15°C, showing little loss in activity even after five years or more.[2]
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in a suitable organic solvent and stored at low temperatures. Concentrated solutions are often more stable than dilute ones.[3] For estrogens like estrone, it is recommended to prepare stock solutions in organic solvents such as DMSO or dimethylformamide (DMF) and store them at -20°C.[4] Aqueous solutions are not recommended for storage beyond one day.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use vials before freezing.[1][5]
Q3: What are the primary factors that can affect the stability of this compound?
Several environmental and chemical factors can impact the stability of this compound. The most critical factors for compounded preparations include heat, light, oxidation, and hydrolysis.[6][7] Temperature is a significant factor, as most chemical reactions, including degradation, proceed faster at higher temperatures.[6] The pH of solutions can also affect stability, as both acidic and basic conditions can catalyze degradation.[8]
Q4: What are the visible signs of this compound degradation?
Physical signs of degradation in a solid sample can include changes in color or the appearance of clumping due to moisture absorption.[6] For solutions, instability may manifest as precipitation, a color change, or the appearance of cloudiness, which could indicate insolubility or the formation of degradation products.[6][9]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C or below | Long-term (≥4 years)[4] | Store in a tightly sealed, light-resistant container with a desiccant.[1][10] |
| 2°C to 8°C | Short-term | Protect from moisture and light. | |
| Stock Solution | -20°C or below | Months to a year | Use a suitable organic solvent (e.g., DMSO, DMF). Aliquot to avoid freeze-thaw cycles.[1][3] |
| (in organic solvent) | |||
| Aqueous Solution | 2°C to 8°C | ≤ 24 hours | Not recommended for storage. Prepare fresh before use.[4] |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Higher temperatures accelerate degradation rates, potentially exponentially.[6] | Store at recommended low temperatures (-20°C for long-term). Allow to warm to room temperature before opening to prevent condensation.[1] |
| Light | Exposure to UV or ambient light can cause photodegradation.[3] | Store in amber vials or protect from light by wrapping containers in foil.[2][3] |
| pH | Both acidic and basic conditions can catalyze hydrolysis of the steroidal structure.[9] | Maintain solutions at a neutral pH (around 5-7) if possible, using sterile buffers for aqueous dilutions.[1] |
| Oxidation | The keto and hydroxyl groups on the steroid ring can be susceptible to oxidation from atmospheric oxygen.[11][12] | Purge solutions with an inert gas (e.g., argon, nitrogen) before sealing and storing.[4][10] Use airtight containers. |
| Moisture | Can lead to hydrolysis and physical changes like clumping in solid form.[1][6] | Use desiccants when storing solid compound and ensure solvents are anhydrous for stock solutions.[10] |
Troubleshooting Guides
Guide 1: Inconsistent or Non-reproducible Experimental Results
This guide helps to determine if the stability of this compound is the root cause of variability in experimental outcomes.
Caption: Troubleshooting workflow for inconsistent results.
Guide 2: Physical Changes in this compound Stock Solution
Problem: You observe a color change, precipitation, or cloudiness in your this compound stock solution.
-
Do not use the solution. These changes are indicators of potential degradation or contamination.[6]
-
Check the storage conditions. Was the solution stored at the correct temperature and protected from light? Exposure to warmer temperatures or light can accelerate degradation.[6][11]
-
Consider the solvent. Ensure the solvent used is appropriate and that the concentration of this compound does not exceed its solubility limit in that solvent, especially at low storage temperatures.
-
Evaluate for contamination.
-
Microbial: Cloudiness could indicate microbial growth, especially in aqueous solutions not prepared under sterile conditions.
-
Chemical: Contaminants can be introduced from labware, such as plasticizers from tubes or pipette tips.[13]
-
-
Action: Discard the compromised solution. Prepare a fresh stock solution from the solid compound, ensuring proper dissolution and storage procedures are followed. If the problem persists, consider filtering the stock solution through a compatible (e.g., hydrophilic PTFE) syringe filter before aliquoting and storage.[13]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for experimental use.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
In a clean, dry environment, weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to an appropriate amber glass vial.
-
Add the calculated volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
(Optional) Purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and reduce oxidative degradation.[10]
-
Aliquot the stock solution into single-use amber vials or tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.[1][5]
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at -20°C or colder for long-term storage.
Protocol 2: High-Level Workflow for Stability Assessment
Objective: To outline a general procedure for evaluating the stability of this compound in a specific solvent under defined storage conditions.
Methodology: This workflow utilizes High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and detect degradation products.[14][15][16]
Caption: Experimental workflow for a this compound stability study.
Mandatory Visualizations
Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound, focusing on oxidation, a common degradation route for steroids with keto and hydroxyl groups.[12][17]
Caption: Potential oxidative degradation pathway of this compound.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. csstc.org [csstc.org]
- 3. phytotechlab.com [phytotechlab.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
- 9. ijsdr.org [ijsdr.org]
- 10. jpt.com [jpt.com]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: synthesis of authentic references - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. youtube.com [youtube.com]
- 15. ijmr.net.in [ijmr.net.in]
- 16. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce ion suppression in 6-Ketoestrone mass spectrometry.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression in 6-Ketoestrone mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound mass spectrometry?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In the analysis of complex biological samples like plasma or urine, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[3][4]
Q2: How can I detect ion suppression in my this compound analysis?
A2: A common method to detect ion suppression is the post-column infusion experiment.[5][6] In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A separate injection of a blank matrix sample (without the analyte) is then performed. A dip in the constant baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[5][6]
Q3: What are the most effective strategies to reduce ion suppression for this compound?
A3: The most effective strategies involve a combination of meticulous sample preparation, optimized chromatographic separation, and the use of an appropriate internal standard.[1][2]
-
Sample Preparation: Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[7][8]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient, and choice of analytical column.[1][2]
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard of this compound is highly recommended.[1] Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate correction and quantification.
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound mass spectrometry analysis.
| Issue | Potential Cause | Recommended Solution |
| Low signal intensity for this compound | Significant ion suppression from matrix components. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE. See the "Comparison of Sample Preparation Techniques" table below for expected improvements. 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the suppression zone. See the "Chromatographic Optimization" section for a detailed protocol. 3. Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal loss due to ion suppression. |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | 1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 2. Employ a Robust Extraction Method: SPE is generally more reproducible than LLE or protein precipitation. 3. Utilize a SIL Internal Standard: This is the most effective way to correct for sample-to-sample variations in ion suppression. |
| Signal intensity varies with different sample lots | Lot-to-lot variability in the biological matrix. | 1. Matrix-Matched Calibrants: Prepare calibration standards in a pooled matrix from the same lot as the unknown samples. 2. Stable Isotope-Labeled Internal Standard: A SIL internal standard will co-elute with the analyte and experience similar matrix effects, regardless of the lot. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method significantly impacts the extent of ion suppression. The following table summarizes the typical reduction in ion suppression and analyte recovery for different techniques when analyzing steroids in biological matrices.
| Sample Preparation Technique | Principle | Typical Ion Suppression Reduction (%) | Typical Analyte Recovery (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile). | 20-50% | 80-95% | Simple, fast, and inexpensive.[9] | Inefficient removal of phospholipids and other small molecule interferences, leading to significant ion suppression.[4] |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned from the aqueous sample into an immiscible organic solvent. | 50-80% | 70-90% | Good removal of polar interferences like salts. | Can be labor-intensive, may form emulsions, and less effective for removing non-polar interferences.[4] |
| Solid Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. | 70-95% | 85-105% | Highly effective at removing a wide range of interferences, including phospholipids, leading to the cleanest extracts and minimal ion suppression.[7] | Can be more time-consuming and costly than PPT or LLE. |
Note: The values presented are illustrative and can vary depending on the specific matrix, analyte concentration, and experimental conditions.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a detailed methodology for extracting this compound from human plasma using a mixed-mode solid phase extraction cartridge, which is effective at removing phospholipids and other interfering substances.
Materials:
-
Human plasma
-
This compound standard
-
This compound-d4 (stable isotope-labeled internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Mixed-mode SPE cartridges (e.g., C8 + Strong Anion Exchange)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of the this compound-d4 internal standard solution.
-
Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove non-polar interferences.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of 5% formic acid in acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the liquid chromatography and mass spectrometry conditions for the analysis of this compound.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: [Precursor ion > Product ion] (To be determined by direct infusion of the standard)
-
This compound-d4: [Precursor ion > Product ion] (To be determined by direct infusion of the standard)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Visualizations
Workflow for Reducing Ion Suppression
Caption: A workflow diagram illustrating the steps to mitigate ion suppression.
Logical Relationship of Ion Suppression Factors
Caption: Factors contributing to ion suppression and their consequences.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. lctsbible.com [lctsbible.com]
- 7. amchro.com [amchro.com]
- 8. waters.com [waters.com]
- 9. sciex.com [sciex.com]
Technical Support Center: Measurement of Low-Concentration Steroid Hormones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring low-concentration steroid hormones.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring low-concentration steroid hormones?
The measurement of low-concentration steroid hormones is challenging due to several factors:
-
Low Physiological Concentrations: Steroid hormones are often present in biological samples at very low levels (pg/mL or ng/mL), requiring highly sensitive analytical methods.[1][2]
-
Structural Similarity: Steroid hormones share a common structural backbone, leading to potential cross-reactivity in immunoassays where antibodies may bind to non-target steroids.[3][4]
-
Matrix Effects: The complex composition of biological samples (e.g., serum, plasma, saliva) can interfere with the accuracy of measurements.[5][6][7] Components in the matrix can enhance or suppress the analytical signal.
-
Binding Proteins: In circulation, steroid hormones are mostly bound to proteins like sex hormone-binding globulin (SHBG) and cortisol-binding globulin (CBG).[8][9] For total hormone measurement, the hormone must be efficiently released from these proteins.
-
Assay Variability: Significant inter-assay variability can occur, leading to inconsistent results between different analytical runs or laboratories.[3]
Q2: Which analytical methods are most suitable for measuring low-concentration steroid hormones?
The two primary methods are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Immunoassays (e.g., ELISA, RIA): These methods are widely used due to their simplicity and high throughput.[10][11] However, they can suffer from a lack of specificity due to antibody cross-reactivity, especially at low concentrations.[4][5][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its high specificity and sensitivity.[12][13][14] It can distinguish between structurally similar steroids and allows for the simultaneous measurement of multiple hormones.[6] However, it requires more expensive equipment and specialized technical expertise.[10][11]
Q3: How can I improve the sensitivity of my measurements?
To enhance sensitivity, consider the following:
-
Sample Preparation: Employ effective extraction and concentration techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to enrich the target analyte and remove interfering substances.[2]
-
Derivatization: For certain steroid hormones that are difficult to ionize, derivatization can improve their detection by mass spectrometry.[2][15]
-
Instrumentation: Utilize high-sensitivity mass spectrometers and optimized analytical conditions.
-
Assay Volume: Increasing the sample volume can sometimes improve detection limits.[16]
Q4: What is the importance of assay validation?
Assay validation is crucial to ensure the reliability and accuracy of your results. Key validation parameters include:
-
Accuracy: How close the measured value is to the true value.
-
Precision: The reproducibility of the measurement.
-
Specificity: The ability of the assay to measure only the target hormone.
-
Sensitivity (Limit of Detection and Quantification): The lowest concentration of the hormone that can be reliably detected and quantified.[17]
-
Reproducibility and Stability: Consistency of results over time and under different conditions.[17]
Troubleshooting Guides
Issue 1: High variability in results (poor precision).
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling and preparation | Ensure consistent timing and temperature for all sample processing steps. Use calibrated pipettes and vortex thoroughly. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous samples. Ensure no air bubbles are introduced. |
| Instrument instability | Perform regular instrument maintenance and calibration. Monitor system suitability parameters during each run. |
| Matrix effects | Optimize sample cleanup procedures (e.g., SPE, LLE) to remove interfering substances.[2][6] Use an internal standard to correct for variability. |
Issue 2: Inaccurate results (poor accuracy).
| Possible Cause | Troubleshooting Step |
| Cross-reactivity in immunoassays | Consider using a more specific method like LC-MS/MS, especially for low-concentration samples.[4] If using an immunoassay, check the manufacturer's cross-reactivity data. |
| Poor recovery during sample extraction | Optimize the extraction protocol. Test different solvents or SPE cartridges. Use an internal standard to monitor and correct for recovery. |
| Calibration issues | Use certified reference materials for calibration standards.[10] Prepare fresh calibration curves for each assay run. Ensure the calibration range brackets the expected sample concentrations. |
| Interference from binding proteins | For total hormone measurement, ensure the protocol effectively dissociates the hormone from its binding protein.[9] This may involve using specific reagents or adjusting pH. |
Issue 3: Signal is too low or not detected.
| Possible Cause | Troubleshooting Step |
| Concentration below the limit of detection (LOD) | Concentrate the sample using SPE or LLE. Increase the starting sample volume if possible.[16] |
| Inefficient ionization (LC-MS/MS) | Optimize mass spectrometer source parameters (e.g., temperature, gas flows). Consider derivatization for hormones with poor ionization efficiency.[2][15] |
| Degradation of the steroid hormone | Ensure proper sample storage conditions (typically at -20°C or -80°C).[10] Avoid repeated freeze-thaw cycles. Process samples on ice. |
| Suboptimal assay conditions | Review and optimize all assay parameters, including incubation times, temperatures, and reagent concentrations for immunoassays, or chromatographic conditions for LC-MS/MS. |
Data Presentation
Table 1: Comparison of Immunoassay and LC-MS/MS for Low-Concentration Steroid Hormone Analysis
| Feature | Immunoassay (ELISA, RIA) | LC-MS/MS |
| Specificity | Lower, prone to cross-reactivity with similar steroids.[4][9] | Higher, can distinguish between structurally similar compounds.[6][10] |
| Sensitivity | Varies by kit, may be insufficient for very low concentrations.[1][5] | Generally higher, with lower limits of detection.[16][18] |
| Throughput | High, suitable for large numbers of samples. | Lower, but can be improved with automation. |
| Cost per Sample | Generally lower.[19] | Higher due to equipment and maintenance costs.[11] |
| Multiplexing | Typically measures one analyte at a time. | Can measure multiple steroid hormones in a single run.[6][15] |
| Matrix Effects | Can be significant, affecting antibody binding.[5] | Can be significant, causing ion suppression or enhancement, but can be corrected with internal standards.[6] |
Table 2: Typical Lower Limits of Quantification (LLOQ) for Selected Steroid Hormones by LC-MS/MS
| Steroid Hormone | LLOQ (ng/mL) | Reference |
| Aldosterone | 0.01 - 0.05 | [18] |
| Androstenedione | 0.01 - 0.1 | [18] |
| Corticosterone | 0.01 - 0.2 | [18] |
| Cortisol | 0.012 - 0.5 | [16][18] |
| 17β-Estradiol (E2) | 0.00063 - 0.01 | [10][18] |
| Estrone (E1) | 0.01 - 0.05 | [18] |
| Progesterone | 0.012 - 0.05 | [16][18] |
| Testosterone | 0.012 - 0.05 | [16][18] |
| Note: LLOQs can vary significantly depending on the specific method, instrumentation, and sample matrix. |
Experimental Protocols
Protocol 1: General Sample Preparation Workflow for LC-MS/MS Analysis of Steroid Hormones from Serum/Plasma
-
Sample Collection and Storage:
-
Protein Precipitation (PPT):
-
Thaw samples on ice.
-
To a 100 µL aliquot of serum/plasma, add an internal standard.
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex thoroughly and incubate at 4°C for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for further processing or direct injection.
-
-
Solid-Phase Extraction (SPE) for Sample Cleanup and Concentration:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by equilibration with water.[3]
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elute the steroid hormones with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: General Immunoassay (ELISA) Procedure
-
Sample Preparation:
-
Thaw samples and standards on ice.
-
For samples containing high concentrations of binding proteins (like serum), a dissociation step may be required as per the kit manufacturer's instructions. This might involve using a steroid displacement reagent.[20]
-
Dilute samples as necessary to fall within the assay's standard curve range.
-
-
Assay Procedure (Competitive ELISA):
-
Add standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated steroid hormone to each well.
-
Incubate the plate, allowing the sample steroid and the enzyme-conjugated steroid to compete for binding to the primary antibody.
-
Wash the plate several times to remove unbound components.
-
Add the substrate solution to each well. The enzyme will convert the substrate to a colored product.
-
Incubate for a specified time to allow for color development.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Calculate the concentration of the steroid hormone in the samples by comparing their absorbance to the standard curve.
-
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. How to Detect Steroid Hormones? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 5. aacrjournals.org [aacrjournals.org]
- 6. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. Steroid hormones: relevance and measurement in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapidity and Precision of Steroid Hormone Measurement | MDPI [mdpi.com]
- 12. protocols.io [protocols.io]
- 13. Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQC<sup>ML</sup>/… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The New Instructions to Authors for the Reporting of Steroid Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
Improving the recovery rate of 6-Ketoestrone from complex biological matrices.
Welcome to the technical support center dedicated to improving the recovery rate of 6-Ketoestrone from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and enhance the accuracy and reliability of their findings.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the analytical workflow. The most common issues include:
-
Inefficient Extraction: The chosen extraction method (e.g., Liquid-Liquid Extraction [LLE] or Solid-Phase Extraction [SPE]) may not be optimal for the specific matrix, leading to incomplete partitioning of this compound into the extraction solvent.
-
Matrix Effects: Complex biological matrices like plasma, serum, and urine contain numerous endogenous compounds that can interfere with the extraction process and subsequent analysis, leading to ion suppression or enhancement in mass spectrometry.
-
Incomplete Hydrolysis: this compound in biological fluids is often present in its conjugated form (glucuronide or sulfate). Incomplete enzymatic hydrolysis will result in the underestimation of the total this compound concentration.
-
Analyte Degradation: this compound may be sensitive to pH, temperature, and light, leading to degradation during sample collection, storage, and processing.
-
Improper Method Validation: An inadequately validated analytical method may not be optimized for the specific characteristics of this compound and the biological matrix, resulting in consistently low and variable recovery.
Q2: Which extraction method is better for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both SPE and LLE have their advantages and disadvantages for the extraction of steroids like this compound. The optimal choice depends on the specific requirements of the assay, such as sample volume, throughput, and desired purity of the extract.
-
Solid-Phase Extraction (SPE) is often preferred for its high selectivity, potential for automation, and ability to provide cleaner extracts, which can minimize matrix effects in sensitive analytical techniques like LC-MS/MS.[1][2] SPE allows for more targeted isolation of the analyte by using specific sorbent chemistries.
-
Liquid-Liquid Extraction (LLE) is a simpler and often less expensive technique. However, it can be more labor-intensive, consume larger volumes of organic solvents, and is more prone to emulsion formation, which can lead to lower and more variable recoveries.[1][3]
Q3: How can I improve the efficiency of enzymatic hydrolysis for this compound conjugates?
To improve the hydrolysis of this compound glucuronides and sulfates, consider the following:
-
Enzyme Selection: Use a purified β-glucuronidase/sulfatase enzyme preparation from a reliable source. Preparations from Helix pomatia are commonly used for steroid analysis.
-
Optimize Incubation Conditions: The pH, temperature, and incubation time of the hydrolysis reaction are critical. For many steroid glucuronides, a pH of around 5.0 and a temperature of 37-55°C are optimal. Incubation times can range from 2 to 24 hours.[4]
-
Enzyme Concentration: Increasing the enzyme concentration can sometimes improve the hydrolysis rate, but it's essential to validate this to avoid introducing interferences.
-
Removal of Inhibitors: Biological matrices can contain endogenous inhibitors of β-glucuronidase. Pre-purification of the sample before hydrolysis, for instance, by a preliminary SPE step, can remove these inhibitors and improve hydrolysis efficiency.[4]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Step |
| Analyte in Flow-Through/Load Fraction | Inappropriate Sorbent: The sorbent chemistry is not retaining this compound. | Select a sorbent with appropriate polarity. For this compound, a reversed-phase sorbent (e.g., C18) is a common choice. |
| Sample Solvent Too Strong: The solvent in which the sample is dissolved is eluting the analyte. | Dilute the sample with a weaker solvent (e.g., water or a low percentage of organic solvent) before loading. | |
| Incorrect pH: The pH of the sample prevents the interaction of this compound with the sorbent. | Adjust the sample pH to ensure this compound is in a neutral form for optimal retention on a reversed-phase sorbent. | |
| High Flow Rate: The sample is passing through the cartridge too quickly for efficient binding. | Decrease the flow rate during sample loading to allow for adequate interaction time between the analyte and the sorbent. | |
| Analyte in Wash Fraction | Wash Solvent Too Strong: The wash solvent is prematurely eluting the this compound. | Decrease the organic strength of the wash solvent. Use a weaker solvent or a lower percentage of the organic modifier. |
| No Analyte in Elution Fraction | Elution Solvent Too Weak: The elution solvent is not strong enough to desorb this compound from the sorbent. | Increase the organic strength of the elution solvent. A higher percentage of methanol or acetonitrile may be required. |
| Insufficient Elution Volume: The volume of the elution solvent is not enough to completely elute the analyte. | Increase the volume of the elution solvent in increments and monitor the recovery. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Step |
| Low and Variable Recovery | Incomplete Phase Separation/Emulsion Formation: The aqueous and organic layers are not separating cleanly. | Centrifuge the sample at a higher speed or for a longer duration. The addition of salt ("salting out") to the aqueous phase can also help break emulsions. |
| Incorrect pH: The pH of the aqueous phase is not optimal for partitioning this compound into the organic phase. | Adjust the pH of the sample to ensure this compound is in its neutral, non-ionized form, which will favor its extraction into an organic solvent. | |
| Inappropriate Extraction Solvent: The chosen organic solvent has low solubility for this compound. | Test different organic solvents with varying polarities (e.g., diethyl ether, ethyl acetate, dichloromethane). A mixture of solvents can also be effective. | |
| Analyte Degradation | Harsh pH or High Temperature: this compound is degrading during the extraction process. | Perform the extraction at a neutral or slightly acidic pH and avoid high temperatures. Work quickly and keep samples on ice when possible. |
Data Presentation: Comparison of Extraction Methods
Disclaimer: Specific recovery data for this compound is limited in the published literature. The following tables provide a general comparison of SPE and LLE for steroid analysis based on available data for structurally similar compounds. Actual recovery rates for this compound may vary and should be determined experimentally.
Table 1: General Recovery Ranges for Steroids using Solid-Phase Extraction (SPE) from Human Plasma
| Sorbent Type | Steroid Class | Reported Recovery Range (%) | Reference |
| C18 | Mixed Steroids | 85 - 99 | [5] |
| Polymeric (e.g., HLB) | Mixed Drugs (including steroids) | 98 ± 8 | [6] |
| C8 | Breast Cancer Drugs (including steroids) | ≥92.3 | [7] |
Table 2: General Recovery Ranges for Steroids using Liquid-Liquid Extraction (LLE) from Human Plasma/Serum
| Extraction Solvent | Steroid Class | Reported Recovery Range (%) | Reference |
| Methyl tert-butyl ether (MTBE) | Mixed Steroids | Generally lower and more variable than SPE | [3] |
| Diethyl ether / Ethyl acetate | Testosterone and DHT | 98 - 113 | [4] |
| Dichloromethane | Mixed Steroids | Dependent on pH and analyte polarity | [2] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Centrifuge at 3000 x g for 10 minutes to pellet any particulates.
-
To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Dilute the plasma 1:1 (v/v) with a weak buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C18, 100 mg).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Follow with a wash of 1 mL of a non-polar solvent (e.g., hexane) to remove lipids.
-
-
Elution:
-
Elute the this compound from the cartridge with 1-2 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., 100 µL of 50:50 methanol:water).
-
Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment (Hydrolysis):
-
To 1 mL of urine, add an internal standard.
-
Add 500 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate at 37°C for 12-18 hours.
-
-
Extraction:
-
Adjust the pH of the hydrolyzed urine to ~7.0 with a suitable buffer.
-
Add 5 mL of an organic extraction solvent (e.g., diethyl ether or a mixture of hexane:ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a solvent compatible with your analytical method. For GC-MS, this may be the derivatization reagent.
-
Mandatory Visualization
Metabolic Pathway of this compound
The following diagram illustrates a plausible metabolic pathway for the formation of this compound from Estrone. The primary route involves the 16α-hydroxylation of estrone to form 16α-hydroxyestrone, which is a key intermediate.
Caption: Inferred metabolic pathway for the formation of this compound from Estrone.
General Workflow for this compound Analysis
This diagram outlines the key steps involved in a typical analytical workflow for the quantification of this compound in a biological matrix.
References
- 1. Estrone - Wikipedia [en.wikipedia.org]
- 2. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of steroids in human plasma using temperature-dependent inclusion chromatography for metabolomic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 6-Ketoestrone and 16-Ketoestrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two endogenous estrogen metabolites, 6-Ketoestrone and 1this compound. Both compounds are categorized as "impeded estrogens," exhibiting weak estrogenic and potential antiestrogenic properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and drug development.
Introduction
Estrone, a primary estrogen, undergoes extensive metabolism, giving rise to a variety of derivatives with diverse biological activities. Among these are this compound and 1this compound, which are characterized by the presence of a ketone group at the C6 and C16 positions of the steroid nucleus, respectively. This structural modification significantly alters their interaction with estrogen receptors and their subsequent biological effects, distinguishing them from more potent estrogens like estradiol.
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative data available for this compound and 1this compound, providing a basis for comparing their biological activities.
| Biological Parameter | This compound | 1this compound | Reference Compound (Estrone) |
| Estrogenic Potency (Uterine Growth) | Weak; considered an "impeded estrogen" that can inhibit estrone-induced uterine growth.[1] | Very weak; less than 1/1000th the estrogenic potency of estrone in the uterus.[2] Also characterized as an "impeded estrogen" with antiestrogenic properties.[1][3] | Potent estrogen. |
| Estrogen Receptor (ER) Binding Affinity | Data not available in searched literature. | Weak affinity. For the related compound 16-Ketoestradiol, IC50 values are 112.2 nM for human ERα and 50.1 nM for human ERβ, suggesting a preference for ERβ.[3] | High affinity. |
| Inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Reported to be an inhibitor.[4] Specific IC50 values are not readily available in the searched literature. | Reported to be an inhibitor of 17β-hydroxysteroid dehydrogenases.[2] | Substrate for 17β-HSD. |
| Effect on MCF-7 Cell Proliferation | Data not available in searched literature. | Data for the related 16-Ketoestradiol suggests it does not stimulate proliferation in the same manner as estradiol.[3] | Stimulates proliferation. |
Metabolic Pathways
The metabolic pathways of these two ketoestrones are distinct, reflecting the different positions of the ketone group.
1this compound: The formation of 1this compound is a part of the 16α-hydroxylation pathway of estrone metabolism.[3] This pathway is a significant route for the breakdown of endogenous estrogens.
This compound: Detailed experimental data on the specific metabolic pathway of this compound in humans is not as well-documented in the available literature. Generally, 6-hydroxylation is a recognized pathway in estrogen metabolism, and it is presumed that this compound is formed via the oxidation of a 6-hydroxy intermediate.
Signaling Pathways
Both this compound and 1this compound are believed to exert their effects primarily through the estrogen receptor (ER) signaling pathway. However, their characterization as "impeded estrogens" suggests a nuanced interaction with the receptor compared to potent agonists like estradiol.
The general mechanism involves the binding of the estrogenic compound to ERα or ERβ. This binding can lead to a conformational change in the receptor, its dimerization, and subsequent translocation to the nucleus where it binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. The "impeded" nature of this compound and 1this compound may involve incomplete receptor activation or the recruitment of different co-regulators, leading to their weak agonist and potential antagonist effects.
Experimental Protocols
Uterotrophic Assay
The uterotrophic assay is a standard in vivo method to assess the estrogenic or antiestrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rodents.
Objective: To determine the estrogenic potency of this compound and 1this compound and their potential to inhibit estrone-induced uterine growth.
Methodology:
-
Animal Model: Immature female rats (e.g., Sprague-Dawley, 21-25 days old).
-
Groups:
-
Vehicle control (e.g., corn oil).
-
Positive control (Estrone).
-
Test groups treated with varying doses of this compound or 1this compound.
-
Inhibition groups treated with Estrone in combination with varying doses of this compound or 1this compound.
-
-
Administration: Daily subcutaneous injections for 3-7 consecutive days.
-
Endpoint: 24 hours after the last dose, animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).
-
Data Analysis: Uterine weights are normalized to body weight. The response to the test compounds is compared to the vehicle and positive control groups. A significant increase in uterine weight indicates estrogenic activity, while a significant reduction in the estrone-induced uterine weight gain indicates antiestrogenic activity.
Competitive Estrogen Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound to the estrogen receptor subtypes, ERα and ERβ.
Objective: To quantify the binding affinity (IC50) of this compound and 1this compound to ERα and ERβ.
Methodology:
-
Receptor Source: Recombinant human ERα and ERβ or cytosolic extracts from tissues rich in these receptors (e.g., uterus, breast cancer cell lines).
-
Radioligand: A radiolabeled estrogen with high affinity, typically [³H]-Estradiol.
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound (this compound or 1this compound).
-
After incubation to reach equilibrium, the receptor-bound and unbound radioligand are separated (e.g., by filtration or dextran-coated charcoal).
-
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radioligand is determined as the IC50 value. A lower IC50 value indicates a higher binding affinity.
Conclusion
Both this compound and 1this compound are weak estrogens with the potential for antiestrogenic activity, a characteristic of "impeded estrogens."[1] 1this compound has been shown to be a very weak estrogen, significantly less potent than estrone, and exhibits a preferential binding affinity for ERβ over ERα.[2][3] Both compounds have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase, an enzyme crucial for the synthesis of potent estrogens.[2][4]
A significant gap in the current understanding is the lack of quantitative data on the estrogen receptor binding affinity and the detailed metabolic pathway of this compound. Further research, including direct comparative studies employing standardized assays such as the uterotrophic and receptor binding assays, is necessary to fully elucidate the distinct biological profiles of these two metabolites. A more comprehensive understanding of their mechanisms of action could open avenues for the development of novel therapeutics targeting estrogen signaling pathways.
References
Comparative study of LC-MS/MS and ELISA for 6-Ketoestrone measurement.
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is a critical aspect of endocrinology, oncology, and metabolic disease research. 6-Ketoestrone, a significant metabolite of estrone, provides valuable insights into estrogen metabolism and its potential role in various physiological and pathological processes. The choice of analytical method for its measurement is paramount for generating reliable and reproducible data. This guide presents a detailed comparison of two widely used techniques: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
This document provides a comprehensive overview of both methodologies, including detailed experimental protocols, a comparison of their performance characteristics, and supporting data extrapolated from studies on closely related estrogen metabolites. This guide aims to equip researchers with the necessary information to select the most suitable method for their specific research needs.
Methodological Showdown: LC-MS/MS and ELISA
LC-MS/MS and ELISA operate on fundamentally different principles. LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. This technique identifies and quantifies molecules based on their unique mass-to-charge ratio. In contrast, ELISA is a plate-based immunoassay that relies on the specific binding of an antibody to its target antigen, in this case, this compound. The quantification is typically achieved through a colorimetric or chemiluminescent signal.
While ELISA offers a cost-effective and high-throughput option, LC-MS/MS is considered the gold standard for steroid hormone analysis due to its superior specificity and accuracy, minimizing the risk of cross-reactivity with structurally similar metabolites.[1][2]
Performance Characteristics: A Head-to-Head Comparison
The choice between LC-MS/MS and ELISA for this compound measurement will depend on the specific requirements of the study, including the need for high specificity, sensitivity, sample throughput, and budget constraints. Based on data from related estrogen metabolite studies, the following table summarizes the expected performance of each technique.
| Feature | LC-MS/MS | ELISA |
| Specificity | Very High (distinguishes between isomers) | Moderate to High (potential for cross-reactivity) |
| Sensitivity (Lower Limit of Quantification) | pg/mL to sub-pg/mL | pg/mL to ng/mL |
| Accuracy | High | Moderate to High |
| Precision (CV%) | < 15% | < 20% |
| Dynamic Range | Wide | Narrow |
| Sample Throughput | Moderate | High |
| Cost per Sample | High | Low |
| Multiplexing Capability | High (simultaneous analysis of multiple steroids) | Limited (typically single analyte) |
| Method Development | Complex and time-consuming | Relatively simple (kit-based) |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the measurement of this compound using LC-MS/MS and a competitive ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a representative example for the analysis of this compound in human serum and can be adapted for other biological matrices.
1. Sample Preparation:
-
To 500 µL of serum, add a deuterated internal standard (e.g., this compound-d4).
-
Perform liquid-liquid extraction with 2 mL of methyl tert-butyl ether (MTBE) by vortexing for 10 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
2. Chromatographic Separation:
-
Inject 10 µL of the reconstituted sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Employ a gradient elution with a mobile phase consisting of:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol
-
-
A typical gradient would be: 0-1 min (30% B), 1-8 min (30-90% B), 8-9 min (90% B), 9-9.1 min (90-30% B), 9.1-12 min (30% B).
-
The flow rate is maintained at 0.3 mL/min.
3. Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor and product ion transitions for this compound and its internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol represents a typical competitive ELISA for steroid hormone analysis. Specific instructions from the kit manufacturer should always be followed.
1. Sample Preparation:
-
Depending on the sample matrix (e.g., serum, plasma, urine), an extraction step using a solvent like diethyl ether may be required to remove interfering substances.
-
Evaporate the solvent and reconstitute the extract in the provided assay buffer.
2. Assay Procedure (Competitive ELISA):
-
Add 50 µL of standards, controls, and prepared samples to the wells of a microplate pre-coated with a capture antibody.
-
Add 25 µL of enzyme-conjugated this compound (tracer) to each well.
-
Add 25 µL of a specific anti-6-Ketoestrone antibody to each well.
-
Incubate the plate for 2 hours at room temperature on a shaker. During this time, the this compound in the sample and the tracer compete for binding to the primary antibody.
-
Wash the plate four times with the provided wash buffer to remove any unbound reagents.
-
Add 100 µL of a substrate solution (e.g., TMB) to each well, which will react with the enzyme on the tracer to produce a colorimetric signal.
-
Incubate the plate for 30 minutes in the dark.
-
Stop the reaction by adding 50 µL of a stop solution.
-
Measure the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Visualizing the Processes
To further elucidate the methodologies and the biological context of this compound, the following diagrams are provided.
Figure 1. Simplified metabolic pathway of this compound formation.
Figure 2. Comparative experimental workflows for LC-MS/MS and ELISA.
Conclusion: Making an Informed Decision
Both LC-MS/MS and ELISA are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.
LC-MS/MS is the preferred method when high specificity and accuracy are paramount, particularly for studies involving the differentiation of closely related estrogen metabolites or when analyzing complex biological matrices.[2] Its ability to simultaneously measure multiple analytes makes it a valuable tool for comprehensive steroid profiling.
ELISA provides a practical and cost-effective solution for high-throughput screening and for studies where the absolute specificity of LC-MS/MS is not a critical requirement. Commercially available kits offer a convenient and standardized workflow.
Ultimately, the selection of the most appropriate method for this compound measurement should be guided by the specific research question, the required level of analytical rigor, and the available resources. For definitive quantification and in-depth metabolic studies, LC-MS/MS is the superior choice. For large-scale screening and routine analyses, ELISA presents a viable and efficient alternative.
References
A Comparative Guide to the Validation of 6-Ketoestrone Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation guidelines for analytical methods designed to quantify 6-Ketoestrone, a significant metabolite of estrone. The validation of these methods is critical to ensure the accuracy, reliability, and reproducibility of experimental data in research and clinical settings. This document compares the two primary analytical techniques employed for steroid hormone analysis: Ligand-Binding Assays (such as ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The information presented herein is based on established regulatory guidelines and scientific best practices for the validation of analytical methods for steroid hormones. While specific experimental data for this compound is not widely available in published literature, this guide provides illustrative data that reflects typical performance characteristics and acceptance criteria.
Comparison of Analytical Methods for this compound Analysis
The choice of analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and cost.
| Feature | Ligand-Binding Assay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Can be prone to cross-reactivity with structurally similar steroids. | High specificity, capable of distinguishing between isomers. |
| Sensitivity | Generally in the picogram to nanogram per milliliter range. | High sensitivity, often reaching picogram or even femtogram per milliliter levels. |
| Throughput | High-throughput capabilities, suitable for large sample numbers. | Lower throughput compared to immunoassays, though advancements are improving speed. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. |
| Development | Commercial kits are available, but custom development can be lengthy. | Method development can be complex and requires specialized expertise. |
Key Validation Parameters and Illustrative Performance Data
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following tables summarize the key validation parameters and provide illustrative acceptance criteria and hypothetical performance data for both a competitive ELISA and an LC-MS/MS method for this compound analysis.
Table 1: Illustrative Validation Performance Data for a this compound Competitive ELISA
| Validation Parameter | Acceptance Criteria | Illustrative Performance Data |
| Linearity (Range) | r² ≥ 0.99 | 0.1 - 10 ng/mL, r² = 0.995 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 110% |
| Precision (%CV) | ||
| - Intra-assay | ≤ 15% | 8% |
| - Inter-assay | ≤ 20% | 12% |
| Sensitivity (LOD) | Reportable | 0.05 ng/mL |
| Sensitivity (LLOQ) | Within 20% of nominal value and %CV ≤ 20% | 0.1 ng/mL |
| Specificity | Minimal cross-reactivity with related steroids | Estrone: <1%, Estradiol: <0.5% |
Table 2: Illustrative Validation Performance Data for a this compound LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Illustrative Performance Data |
| Linearity (Range) | r² ≥ 0.99 | 0.05 - 50 ng/mL, r² = 0.999 |
| Accuracy (% Recovery) | 85 - 115% | 98 - 105% |
| Precision (%CV) | ||
| - Intra-assay | ≤ 15% | 5% |
| - Inter-assay | ≤ 15% | 9% |
| Sensitivity (LOD) | Signal-to-Noise ≥ 3 | 0.01 ng/mL |
| Sensitivity (LLOQ) | Signal-to-Noise ≥ 10, within 20% of nominal value and %CV ≤ 20% | 0.05 ng/mL |
| Specificity | No interference at the retention time of the analyte | No interfering peaks observed from a panel of 10 related steroids |
| Matrix Effect | CV of peak areas ≤ 15% | 12% |
| Stability | Within ±15% of initial concentration | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to a successful method validation. Below are generalized protocols for key validation experiments.
Protocol 1: Determination of Linearity and Range
-
Preparation of Standards: Prepare a stock solution of this compound certified reference material. Serially dilute the stock solution to create a minimum of five calibration standards spanning the expected physiological or experimental concentration range.
-
Sample Analysis: Analyze the calibration standards according to the specific method procedure (ELISA or LC-MS/MS).
-
Data Analysis: Plot the response (e.g., absorbance for ELISA, peak area for LC-MS/MS) against the known concentration of the standards. Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (r²). The range is the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision.
Protocol 2: Assessment of Accuracy
-
Sample Preparation: Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the validated range by spiking a known amount of this compound into the appropriate biological matrix (e.g., serum, plasma).
-
Sample Analysis: Analyze a minimum of five replicates of each QC sample concentration.
-
Data Analysis: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) x 100%. The mean percentage recovery should fall within the predefined acceptance criteria.
Protocol 3: Evaluation of Precision
-
Intra-assay Precision (Repeatability): Analyze a minimum of six replicates of the low, medium, and high QC samples in a single analytical run.
-
Inter-assay Precision (Intermediate Precision): Analyze the low, medium, and high QC samples on at least three different days, preferably with different analysts and/or on different instruments.
-
Data Analysis: Calculate the mean, standard deviation, and the coefficient of variation (%CV) for the measured concentrations at each QC level for both intra- and inter-assay precision.
Visualizing Key Processes in this compound Analysis
Diagrams created using Graphviz provide a clear visual representation of complex workflows and relationships.
A Comparative Analysis of Estrogen Receptor Binding Affinity: 6-Ketoestrone and Estrone
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Receptor Binding Affinity
Estrone is known to be a less potent estrogen compared to estradiol. Its binding affinity for both ERα and ERβ is considerably lower than that of estradiol. One study found that the relative binding affinities of estrone for human ERα and ERβ were 4.0% and 3.5% of those of estradiol, respectively[1].
| Compound | Estrogen Receptor Subtype | Relative Binding Affinity (RBA) % vs. Estradiol |
| Estrone | ERα | 4.0[1] |
| ERβ | 3.5[1] | |
| 6-Ketoestrone | ERα | Data not available |
| ERβ | Data not available |
Note: The table above highlights the absence of publicly available, quantitative receptor binding affinity data for this compound. The subsequent experimental protocol provides a methodology to generate this missing data.
Experimental Protocols: Determining Receptor Binding Affinity
A competitive radiometric binding assay is a standard method to determine the binding affinity of a compound to a receptor. This protocol is designed to compare the binding of this compound and estrone to ERα and ERβ.
Objective: To determine the half-maximal inhibitory concentration (IC50) and calculate the relative binding affinity (RBA) of this compound and estrone for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ
-
Radiolabeled estradiol ([³H]-Estradiol)
-
Unlabeled estradiol, estrone, and this compound
-
Binding buffer (e.g., Tris-HCl buffer with additives like EDTA, DTT, and sodium molybdate)
-
Hydroxyapatite slurry
-
Scintillation fluid
-
Scintillation counter
-
Microcentrifuge tubes and appropriate lab equipment
Procedure:
-
Preparation of Reagents: Prepare stock solutions of unlabeled estradiol, estrone, and this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare serial dilutions of the test compounds and estradiol (for the standard curve) in the binding buffer.
-
Binding Reaction: In microcentrifuge tubes, combine the recombinant estrogen receptor (ERα or ERβ), a fixed concentration of [³H]-Estradiol, and varying concentrations of either unlabeled estradiol (for standard curve), estrone, or this compound. Include tubes for total binding (only [³H]-Estradiol and receptor) and non-specific binding (with a large excess of unlabeled estradiol).
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes. Incubate for a short period (e.g., 15 minutes) with intermittent vortexing.
-
Washing: Centrifuge the tubes to pellet the hydroxyapatite. Discard the supernatant and wash the pellet multiple times with cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: After the final wash, resuspend the pellet in scintillation fluid. Measure the radioactivity in each tube using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]-Estradiol binding against the logarithm of the competitor concentration (estrone or this compound).
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol.
-
Calculate the Relative Binding Affinity (RBA) using the following formula: RBA (%) = (IC50 of Estradiol / IC50 of Test Compound) x 100
-
Mandatory Visualization
Caption: Workflow for a competitive radiometric binding assay.
Caption: General estrogen receptor signaling pathway.
References
A Comparative Guide to Inter-Laboratory Cross-Validation of Estrogen Metabolite Quantification
This guide provides an objective comparison of methodologies and performance data from inter-laboratory studies on the quantification of estrogen metabolites, including compounds structurally related to 6-Ketoestrone. The information is intended for researchers, scientists, and drug development professionals to assess the reliability and reproducibility of analytical methods for these critical biomarkers.
Data Presentation: Inter-Laboratory Performance Metrics
The following table summarizes quantitative data from various studies, highlighting the precision and accuracy of estrogen metabolite quantification across different laboratories and analytical methods. The primary method discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is recognized for its high specificity and sensitivity.[1][2][3]
| Parameter | Laboratory/Method A | Laboratory/Method B | Laboratory/Method C | Acceptance Criteria |
| Intra-Assay Precision (%CV) | 2.1 - 5.1%[4] | <10%[5] | 1.7 - 27.2% | ≤15% (≤20% at LLOQ) |
| Inter-Assay Precision (%CV) | 3.8 - 12.1%[4] | <10%[5] | 2.2 - 37.1% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Recovery) | 98 - 107%[4] | 85 - 115%[5] | 94.0 - 109.5% | 85 - 115% |
| Lower Limit of Quantitation (LLOQ) | 0.02 ng/0.5 mL urine[4] | 1 pg/mL[5] | 0.15 - 0.75 ng/g | Method Dependent |
Note: The data presented is a synthesis from multiple studies on various estrogen metabolites and may not directly represent this compound. The performance of specific assays should be validated individually.
Experimental Protocols
The quantification of estrogen metabolites, such as this compound, in biological matrices typically involves a multi-step process to ensure accurate and reproducible results. The most robust and widely used method is Liquid Chromatography-Tandem Mass spectrometry (LC-MS/MS).[1][2][3]
A generalized LC-MS/MS protocol includes:
-
Sample Preparation:
-
Hydrolysis: For total estrogen metabolite measurement, enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) is performed to deconjugate the metabolites.[5]
-
Extraction: This is a critical step to isolate the analytes from the biological matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or supported liquid extraction (SLE).[2][3][6]
-
Derivatization: To enhance sensitivity and chromatographic performance, especially for low-concentration metabolites, a derivatization step may be employed.[7][8]
-
-
Chromatographic Separation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the estrogen metabolites.
-
The choice of the analytical column (e.g., C18) and mobile phases is optimized to achieve good resolution of the target analytes.[9]
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer is used for detection and quantification.
-
Electrospray ionization (ESI) is a common ionization technique for these compounds.[9]
-
The instrument is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
Immunoassays , such as ELISA and RIA, are also available for estrogen quantification.[2][10] However, they can be prone to cross-reactivity with other structurally similar metabolites, potentially leading to overestimation of the target analyte's concentration.[10] LC-MS/MS is generally considered the gold standard due to its superior specificity.[3]
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the inter-laboratory cross-validation of this compound quantification.
Caption: Workflow for Inter-Laboratory Cross-Validation Study.
Caption: General Experimental Workflow for this compound Quantification.
References
- 1. Comparison of assay methods for quantifying sex hormone concentrations across the menstrual cycle in rhesus macaques† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Comparability of serum, plasma, and urinary estrogen and estrogen metabolite measurements by sex and menopausal status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Estrogen Metabolites in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key estrogen metabolites, their clinical significance, and the analytical methodologies used for their quantification in clinical samples. It is designed to assist researchers and drug development professionals in selecting appropriate analytical strategies and interpreting metabolic data in the context of clinical research.
Introduction to Estrogen Metabolism
Estrogens, primarily 17β-estradiol (E2) and its precursor estrone (E1), are crucial steroid hormones that regulate a vast array of physiological processes.[1][2] Their biological activity is not limited to the parent hormones; their metabolites also possess distinct physiological and pathological effects.[3][4] The metabolic pathways of estrogens are complex, involving hydroxylation by cytochrome P450 (CYP) enzymes, followed by conjugation (methylation, glucuronidation, and sulfation) to facilitate excretion.[5][6][7]
The primary hydroxylation pathways occur at three positions on the steroid ring:
-
2-hydroxylation (C2 pathway): Catalyzed mainly by CYP1A1, producing "good" estrogens like 2-hydroxyestrone (2-OHE1), which are considered anti-proliferative.[8][9][10]
-
4-hydroxylation (C4 pathway): Catalyzed by CYP1B1, leading to the formation of 4-hydroxyestrone (4-OHE1). These metabolites can be converted into reactive quinones that can cause DNA damage, implicating them in carcinogenesis.[3][8][11]
-
16α-hydroxylation (C16 pathway): This pathway produces 16α-hydroxyestrone (16α-OHE1), a metabolite with potent and prolonged estrogenic activity that promotes cell proliferation.[6][9][12]
The balance between these pathways is critical. An imbalance, particularly an altered ratio of 2-OHE1 to 16α-OHE1, has been investigated as a potential biomarker for the risk of hormone-dependent cancers, such as breast cancer.[6][9][13][14]
Clinical Significance of Key Estrogen Metabolites
Different estrogen metabolites have been associated with varying clinical outcomes, particularly in the context of cancer risk.
| Metabolite/Ratio | Pathway | Associated Clinical Significance | Key Findings |
| 2-Hydroxyestrone (2-OHE1) | 2-Hydroxylation | Considered protective or anti-estrogenic.[9][10] | Has weak binding to the estrogen receptor (ER) and is associated with apoptosis and inhibition of proliferation.[9][15] |
| 4-Hydroxyestrone (4-OHE1) | 4-Hydroxylation | Implicated in carcinogenesis; potentially genotoxic.[3][9] | Can be oxidized to form quinones, which react with DNA to form adducts, leading to mutations that can initiate cancer.[3][11] |
| 16α-Hydroxyestrone (16α-OHE1) | 16α-Hydroxylation | Potent estrogenic activity, associated with increased cell proliferation.[6][12] | Binds covalently to the ER, leading to prolonged receptor activation and is associated with increased breast cancer risk.[9][14][15] |
| 2:16α Ratio (2-OHE1/16α-OHE1) | Metabolic Balance | A frequently studied biomarker for breast cancer risk.[6] | A higher ratio is hypothesized to be protective, while a lower ratio is associated with an increased risk, though results from prospective studies have been inconsistent.[9][12][14] |
It's important to note that while the 2:16α ratio is a useful marker, the role of the 4-hydroxylation pathway is also a critical factor in assessing overall risk.[9][13]
Comparative Analysis of Analytical Methods
The accurate quantification of estrogen metabolites in clinical samples like serum, plasma, and urine is challenging due to their extremely low physiological concentrations.[16] Several analytical techniques are available, each with distinct advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Immunoassays (ELISA, RIA) | Antibody-based detection | Low cost, high throughput, routine use.[17] | Suffer from lack of specificity (cross-reactivity), and reduced accuracy and precision, especially at low concentrations.[1][17][18][19] |
| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Separation of volatile compounds coupled with mass detection | High selectivity and sensitivity.[20] | Requires derivatization of estrogens to make them volatile, which is a cumbersome and potentially variable step.[20] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation of compounds followed by highly specific mass-based detection | Considered the "gold standard"; offers high sensitivity, specificity, accuracy, and the ability to measure multiple metabolites simultaneously.[1][17][18][21] | Higher cost, more complex instrumentation, and can be susceptible to matrix effects.[20] |
For clinical research demanding high precision and the ability to quantify a panel of metabolites at very low levels (pg/mL range), LC-MS/MS is the superior and recommended method .[18][21][22] Immunoassays may be suitable for scenarios where only higher concentrations of a single analyte like estradiol are expected.[22]
The following table summarizes typical performance characteristics for the quantification of estrogens and their metabolites, primarily focusing on the gold-standard LC-MS/MS methodology.
| Parameter | LC-MS/MS Performance | Immunoassay (ELISA) Performance |
| Limit of Quantification (LOQ) | 0.5 - 8 pg/mL for most metabolites.[1][17][21] Ultrasensitive methods can reach <1 pg/mL.[23][24] | Significantly higher and less reliable at low concentrations. |
| Linearity (R²) | Excellent, typically >0.99 over a wide concentration range.[21][23] | Can be non-linear, especially at the extremes of the range.[18] |
| Accuracy (% Recovery) | High, generally within 90-115%.[21][25] | Variable, can be affected by cross-reactivity. |
| Precision (% RSD) | Good, typically <15-20% for inter-batch and intra-batch precision.[21][25] | Generally higher variability. |
| Specificity | Very High, distinguishes between structurally similar metabolites.[18] | Moderate to Low, subject to cross-reactivity with other steroids.[18] |
Visualizing Estrogen Metabolism and Analysis
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Major pathways of estrogen metabolism from parent hormones to detoxification and excretion.
Caption: Typical workflow for the quantification of estrogen metabolites using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Quantification
This section outlines a representative protocol for the simultaneous quantification of 15 estrogen metabolites in human serum, adapted from established methods.[21][25]
Objective: To accurately measure the concentration of parent estrogens and their key metabolites in human serum samples.
1. Materials and Reagents:
-
Estrogen standards and stable isotope-labeled internal standards (e.g., ¹³C₃-E2).
-
HPLC-grade solvents: Methanol, Acetonitrile, Hexane, Ethyl Acetate.
-
Reagents: Ammonium acetate, Formic acid, Glucuronidase/sulfatase enzyme.
-
Solid-Phase Extraction (SPE) cartridges or Liquid-Liquid Extraction (LLE) apparatus.
2. Sample Preparation:
-
Thawing: Thaw serum samples (0.5 mL) on ice.
-
Internal Standard Spiking: Add a solution containing a known concentration of isotope-labeled internal standards for each analyte to all samples, calibrators, and quality controls. This corrects for variability during sample processing and analysis.[18]
-
Enzymatic Hydrolysis (for total estrogens): To measure conjugated metabolites, add a glucuronidase/sulfatase enzyme solution and incubate (e.g., at 37°C for 4-8 hours) to deconjugate the estrogens.[26]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., 1 mL of 85:15 hexane:ethyl acetate), vortex for 10 minutes, and centrifuge to separate the phases.[23] Transfer the organic layer containing the estrogens.
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge, load the sample, wash away interferences, and elute the estrogens with an appropriate solvent.
-
-
Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of mobile phase.
3. UPLC-MS/MS Analysis:
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system for fast and efficient separation.[23]
-
Column: A high-resolution column (e.g., C18 or Phenyl phase) to separate the isomeric metabolites.[23]
-
Mobile Phase: A gradient of aqueous solvent (e.g., 0.1% formic acid in water) and organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (TQ-MS) operated in electrospray ionization (ESI) mode.[26]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This highly specific mode monitors a predefined precursor-to-product ion transition for each analyte and its internal standard, ensuring accurate identification and quantification.[21][25]
4. Data Analysis and Quantification:
-
Calibration Curve: Generate a calibration curve by analyzing standards of known concentrations. The curve plots the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Quantification: Determine the concentration of estrogens in the clinical samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Conclusion
The analysis of estrogen metabolites provides critical insights into hormone-related health and disease. While various analytical methods exist, LC-MS/MS offers unparalleled sensitivity and specificity, making it the definitive choice for comprehensive and accurate profiling in clinical research.[1][17][21] Understanding the distinct biological roles of metabolites like 2-OHE1, 4-OHE1, and 16α-OHE1, combined with robust analytical data, is essential for advancing research and development in endocrinology, oncology, and personalized medicine.
References
- 1. Current strategies for quantification of estrogens in clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen Metabolism and Breast Cancer A Risk Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allergyresearchgroup.com [allergyresearchgroup.com]
- 7. metagenicsinstitute.com [metagenicsinstitute.com]
- 8. zrtlab.com [zrtlab.com]
- 9. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. 2/16 Estrogen Ratio | Early Marker for Cancer Risk [meridianvalleylab.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Comparisons of Immunoassay and Mass Spectrometry Measurements of Serum Estradiol Levels and Their Influence on Clinical Association Studies in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ARUP Estrogen Tests Comparison | ARUP Consult [arupconsult.com]
- 23. waters.com [waters.com]
- 24. academic.oup.com [academic.oup.com]
- 25. "Quantitative Measurement of Endogenous Estrogens and Estrogen Metaboli" by Xia Xu, John M. Roman et al. [digitalcommons.cedarville.edu]
- 26. Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Profiling 6-Ketoestrone levels in healthy versus diseased patient cohorts.
An essential guide for researchers, scientists, and drug development professionals, this document provides a comparative overview of 6-Ketoestrone levels in healthy versus various diseased patient cohorts. It includes detailed experimental protocols for quantification, summarizes available data, and visualizes key biological pathways and workflows to support further investigation into this estrogen metabolite's role in health and disease.
Comparative Analysis of Urinary this compound Levels
While extensive research has been conducted on various estrogen metabolites, specific quantitative data for this compound across different disease states remains an area of active investigation. The following tables summarize the currently available data for urinary this compound levels in healthy individuals and patient cohorts with prostate cancer. Data for breast cancer, metabolic syndrome, and cardiovascular disease is limited and requires further research to establish clear comparative levels. It is important to note that urinary metabolite levels can be influenced by various factors including age, sex, menopausal status, and body mass index.
Table 1: Urinary this compound Levels in Healthy Individuals
| Cohort | N | Mean Level (ng/mg creatinine) | Method | Reference |
| Healthy Men | 77 | Not explicitly stated for this compound, but 16-ketoestradiol levels were measured. | LC-MS/MS | [1][2] |
Further research is needed to establish definitive reference ranges for this compound in healthy male and female populations.
Table 2: Urinary this compound Levels in Diseased Cohorts
| Disease State | Patient Cohort | N | Findings | Method | Reference |
| Prostate Cancer | Men with Prostate Cancer | 77 | An inverse association was observed between urinary 16-ketoestradiol (a related 16-pathway metabolite) and prostate cancer risk. Men in the lowest quartile of 16-ketoestradiol had a significantly higher risk of prostate cancer compared to those in the highest quartile. Higher levels of urinary 16-ketoestradiol were associated with a lower risk of biochemical recurrence. | LC-MS/MS | [1][2][3] |
Data directly reporting this compound levels in breast cancer, metabolic syndrome, and cardiovascular disease cohorts are not yet widely available in published literature.
Estrogen Metabolism and Signaling
This compound is a metabolite of estrone, formed through the 16-hydroxylation pathway. This pathway is one of the three major routes of estrogen metabolism, the others being the 2-hydroxylation and 4-hydroxylation pathways. The balance between these pathways is believed to play a role in the overall estrogenic activity and potential health risks, including the development of hormone-dependent cancers.
The biological activity of this compound is considered to be that of a weak estrogen.[4] Its effects are mediated through binding to estrogen receptors (ERα and ERβ), which can initiate a cascade of downstream signaling events.
Experimental Protocols
The accurate quantification of this compound and other estrogen metabolites in urine is critical for research and clinical applications. The two primary analytical methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods offer high sensitivity and specificity.
Experimental Workflow for Urinary Steroid Profiling
The general workflow for analyzing urinary steroids involves several key steps from sample collection to data analysis.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying estrogen metabolites.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) this compound, urine samples are typically treated with β-glucuronidase and sulfatase enzymes to deconjugate the metabolites.[5]
-
Solid-Phase Extraction (SPE): The hydrolyzed urine is then passed through an SPE cartridge to clean up the sample and concentrate the steroids.[1][6]
-
Derivatization (Optional): While not always necessary for LC-MS/MS, derivatization can sometimes be used to improve ionization efficiency.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted and prepared sample is injected into a liquid chromatograph, where the different steroid metabolites are separated on a C18 column.[1]
-
Mass Spectrometry Detection: The separated metabolites are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for this compound and its internal standard, allowing for highly specific and sensitive quantification.[1]
3. Data Analysis:
-
A calibration curve is generated using standards of known this compound concentrations.
-
The concentration of this compound in the urine samples is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.
-
Urinary creatinine levels are also measured to normalize the this compound concentration, typically expressed as ng/mg creatinine.[7][8]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid analysis, though it requires derivatization to make the analytes volatile.
1. Sample Preparation:
-
Enzymatic Hydrolysis and SPE: Similar to the LC-MS/MS protocol, urine samples undergo enzymatic hydrolysis and solid-phase extraction.[6][9]
-
Derivatization: This is a critical step for GC-MS. The extracted steroids are derivatized, for example, by oximation followed by silylation, to make them volatile and thermally stable for gas chromatography.[9]
2. GC-MS Analysis:
-
Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where the steroid derivatives are separated based on their boiling points and interactions with the column's stationary phase.[7]
-
Mass Spectrometry Detection: The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a "fingerprint" for each compound, allowing for identification and quantification.
3. Data Analysis:
-
Similar to LC-MS/MS, a calibration curve is used to quantify the amount of this compound in the samples.
-
Results are normalized to urinary creatinine concentration.
Alternative Methodologies
While LC-MS/MS and GC-MS are the gold standards for steroid analysis due to their high specificity and sensitivity, other methods have been used, particularly in older studies.
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays have been used to measure estrogen metabolites.[10] While they are generally less expensive and have a higher throughput, they can suffer from cross-reactivity with other structurally similar steroids, potentially leading to less accurate results.[11]
Conclusion
The profiling of this compound is a developing area of research with the potential to provide valuable insights into the pathophysiology of various diseases. While current quantitative data is limited, the analytical methods for its accurate measurement are well-established. This guide provides a foundational overview to support researchers in designing and conducting studies to further elucidate the role of this compound in health and disease. Future studies focusing on generating robust quantitative data across diverse and well-characterized patient cohorts are crucial to advancing our understanding of this estrogen metabolite.
References
- 1. Urinary estrogen metabolites and prostate cancer risk: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary estrogen metabolites and prostate cancer risk: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary oestrogen steroidome as an indicator of the risk of localised prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zrtlab.com [zrtlab.com]
- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary steroid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Analysis of Steroid Hormones by GC/MS [discover.restek.com]
- 8. The ASCO Post [ascopost.com]
- 9. Urinary steroid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary estrogen metabolites and breast cancer: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shop.dutchtest.com [shop.dutchtest.com]
A Senior Application Scientist's Guide to Assessing Inter-Assay and Intra-Assay Variability for 6-Ketoestrone Quantification
For researchers, clinical scientists, and drug development professionals, the reliable quantification of steroid hormones is paramount. This guide provides an in-depth, technical framework for assessing the inter-assay and intra-assay variability of immunoassays for 6-Ketoestrone, a key metabolite of estrone.[1] We will delve into the causality behind experimental choices, provide actionable protocols, and compare the immunoassay approach with alternative "gold-standard" methods, ensuring a comprehensive understanding of assay performance validation.
The Significance of this compound and the Imperative of Precise Measurement
This compound is a steroid hormone derived from estrone, an important endogenous estrogen.[1] Its role in various physiological and pathological processes necessitates accurate and precise quantification. However, the journey from sample to reliable data is paved with potential variability. In immunoassay, two key metrics quantify this variability:
-
Intra-Assay Variability: This measures the precision of results within a single assay run, reflecting the consistency of measurements of the same sample on the same plate.[2][3]
-
Inter-Assay Variability: This assesses the reproducibility of results across different assay runs, often on different days or with different technicians, providing a measure of the assay's long-term consistency.[2][3]
Acceptable levels of variability are crucial for the reliability of any immunoassay. As a general guideline, an intra-assay coefficient of variation (%CV) should be less than 10%, while the inter-assay %CV should be below 15%.[2][3][4][5]
A Comparative Perspective: Immunoassay vs. LC-MS/MS
While immunoassays are widely used due to their relative ease of use and high throughput, they are not without limitations, particularly for small molecules like steroids. Cross-reactivity with structurally similar molecules can be a significant issue, leading to questions about selectivity and accuracy.[6][7]
For this reason, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often considered the gold standard for steroid quantification.[6][8] LC-MS/MS offers higher specificity and can distinguish between closely related steroid metabolites, providing a more accurate measurement.[9] However, it requires more specialized equipment and expertise.
This guide will focus on the rigorous validation of a hypothetical this compound immunoassay, a necessary process whether you are developing a new assay or validating a commercially available kit.
Experimental Workflow for Variability Assessment
The following diagram illustrates the general workflow for assessing both intra- and inter-assay variability.
Caption: Workflow for assessing inter- and intra-assay variability.
Detailed Experimental Protocols
These protocols are based on established guidelines for bioanalytical method validation from authoritative bodies like the FDA.[10][11][12][13]
Protocol 1: Intra-Assay Variability Assessment
Objective: To determine the precision of the assay within a single run.
Materials:
-
Hypothetical this compound ELISA Kit
-
Quality Control (QC) samples at three concentrations: Low, Medium, and High. These should be prepared from a relevant biological matrix (e.g., serum, plasma).
-
Precision pipettes and sterile tips
-
Microplate reader
Procedure:
-
Prepare the Assay Plate: Prepare reagents and the microplate according to the kit manufacturer's instructions.
-
Sample Loading: On a single 96-well plate, load 20 replicates of the Low QC, 20 replicates of the Medium QC, and 20 replicates of the High QC sample.
-
Assay Execution: Perform the ELISA protocol as instructed by the manufacturer. This will typically involve incubation steps with antibodies and substrates, followed by washing steps.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis:
-
Calculate the concentration of this compound in each replicate using the standard curve generated in the same assay run.
-
For each QC level (Low, Medium, High), calculate the mean concentration, the standard deviation (SD), and the coefficient of variation (%CV) using the following formula: %CV = (Standard Deviation / Mean) * 100
-
Protocol 2: Inter-Assay Variability Assessment
Objective: To determine the reproducibility of the assay across different runs.
Materials:
-
Same materials as for the intra-assay assessment.
Procedure:
-
Multiple Assay Runs: Over at least three different days, perform the this compound ELISA on separate plates. In each run, include at least five replicates of the Low, Medium, and High QC samples.
-
Data Acquisition: For each run, acquire the absorbance data and calculate the concentrations of the QC replicates using the standard curve from that specific run.
-
Data Analysis:
-
Pool the concentration data for each QC level from all the assay runs.
-
For each QC level (Low, Medium, High), calculate the overall mean concentration, the overall standard deviation (SD), and the overall %CV across all runs.
-
Data Presentation and Interpretation
The results of the variability assessments should be summarized in clear, concise tables.
Table 1: Hypothetical Intra-Assay Variability Data for a this compound ELISA Kit
| QC Level | Number of Replicates (n) | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Intra-Assay %CV | Acceptance Criteria |
| Low | 20 | 55.2 | 3.1 | 5.6% | < 10% |
| Medium | 20 | 248.9 | 10.2 | 4.1% | < 10% |
| High | 20 | 780.4 | 45.3 | 5.8% | < 10% |
Table 2: Hypothetical Inter-Assay Variability Data for a this compound ELISA Kit
| QC Level | Number of Runs (n) | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Inter-Assay %CV | Acceptance Criteria |
| Low | 3 | 58.1 | 5.2 | 9.0% | < 15% |
| Medium | 3 | 255.3 | 19.9 | 7.8% | < 15% |
| High | 3 | 795.6 | 70.0 | 8.8% | < 15% |
Interpretation: The hypothetical data presented in these tables would indicate a robust and reliable assay, as both the intra- and inter-assay %CVs are well within the generally accepted limits.[2][3][4][5]
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating. By adhering to guidelines from authoritative sources like the Clinical and Laboratory Standards Institute (CLSI) and the FDA, the resulting data provides a trustworthy assessment of assay performance.[14][15][16][17] A well-documented validation report, including the raw data and calculations for inter- and intra-assay variability, is essential for regulatory submissions and for ensuring the integrity of research findings.
Conclusion
The rigorous assessment of inter-assay and intra-assay variability is a non-negotiable step in the validation of any quantitative immunoassay for this compound. It provides the foundation for reliable and reproducible data, which is critical for advancing research and making informed decisions in drug development. While immunoassays offer a convenient platform, researchers must remain aware of their potential limitations and consider orthogonal methods like LC-MS/MS for confirmation, especially in complex biological matrices. By following the principles and protocols outlined in this guide, scientists can ensure the quality and integrity of their this compound quantification.
References
- 1. CAS 1476-34-2: this compound | CymitQuimica [cymitquimica.com]
- 2. 2bscientific.com [2bscientific.com]
- 3. scribd.com [scribd.com]
- 4. salimetrics.com [salimetrics.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for quantification of estrogens in clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. fda.gov [fda.gov]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. ILA21 | Clinical Evaluation of Immunoassays [clsi.org]
- 15. CLSI Provides Strategies For The Design And Validation Of Immunoassays For The Assessment Of Human Allergenicity Of New Biotherapeutic Drugs [bioprocessonline.com]
- 16. ILA23 | Assessing the Quality of Immunoassay Systems: Radioimmunoassays and Enzyme, Fluorescence, and Luminescence Immunoassays [clsi.org]
- 17. tdxedge.com [tdxedge.com]
Navigating the Nuances of 6-Ketoestrone Quantification: A Comparative Guide to Isotope Dilution Methods and Immunoassays
For researchers, scientists, and drug development professionals engaged in steroid hormone analysis, the accurate quantification of metabolites like 6-Ketoestrone is paramount. This guide provides an objective comparison of the gold-standard isotope dilution mass spectrometry (IDMS) methods and traditional immunoassays for the analysis of this compound, supported by experimental data and detailed protocols to inform your selection of the most appropriate analytical technique.
The quantification of this compound, a significant metabolite of the estrogen estrone, plays a crucial role in various fields, from clinical diagnostics to pharmaceutical research. The choice of analytical method can profoundly impact the reliability and comparability of results. This guide delves into the intricacies of two primary analytical approaches: isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA), offering a clear perspective on their respective strengths and limitations.
Performance Comparison: Isotope Dilution LC-MS/MS vs. Immunoassay
Isotope dilution mass spectrometry is widely recognized for its superior accuracy and specificity, particularly at the low concentrations typical of steroid hormones.[1][2] In contrast, immunoassays, while offering high throughput and cost-effectiveness, can be susceptible to cross-reactivity with structurally similar compounds, potentially leading to overestimated concentrations.[3][4]
The following tables summarize the key performance characteristics of each method, based on typical validation data for steroid hormone analysis.
| Parameter | Isotope Dilution LC-MS/MS | Immunoassay (ELISA) | References |
| Specificity | Very High (mass-based detection) | Variable (antibody-dependent) | [1][2][3] |
| Accuracy (% Recovery) | 90-110% | 80-120% (can be affected by cross-reactivity) | [5][6] |
| Precision (%CV) | < 15% | < 20% | [5][6] |
| Limit of Quantification (LOQ) | Low pg/mL range | Mid-to-high pg/mL range | [3] |
| Linearity | Excellent over a wide dynamic range | Good, but can be limited | [6] |
| Throughput | Moderate | High | [7] |
| Cost per Sample | Higher | Lower | [7] |
Table 1: General Performance Comparison of Analytical Methods for Steroid Hormones.
| Validation Parameter | Isotope Dilution LC-MS/MS (Representative Data for Estrogens) | Immunoassay (Representative Data for Estrogens) | References |
| Accuracy (Mean Bias) | ± 5% | -31% to +137% | [6][8] |
| Inter-assay Precision (%CV) | 2.3 - 12.1% | Can be higher and more variable | [5][6] |
| Intra-assay Precision (%CV) | 2.1 - 10.8% | Can be higher and more variable | [5][6] |
| Lower Limit of Quantification (LLOQ) | 1 - 3 pg/mL | > 3 pg/mL | [3] |
Table 2: Quantitative Comparison of Key Validation Parameters.
Experimental Protocols
Detailed and validated experimental protocols are critical for reproducible and reliable results. Below are representative protocols for the analysis of this compound using isotope dilution LC-MS/MS and a competitive ELISA.
Isotope Dilution LC-MS/MS Protocol for this compound
This protocol outlines a typical workflow for the quantification of this compound in a biological matrix such as serum or plasma.
1. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of serum or plasma, add a known amount of isotopically labeled this compound (e.g., this compound-d4) as an internal standard. This is a critical step in isotope dilution that corrects for analyte loss during sample processing and instrumental analysis.[3]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native this compound and its isotopically labeled internal standard.
3. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of this compound in the sample by comparing this ratio to a calibration curve constructed using known concentrations of this compound standards and a fixed amount of the internal standard.
Competitive Immunoassay (ELISA) Protocol for this compound
This protocol describes a general procedure for a competitive ELISA.
1. Sample Preparation:
-
Depending on the matrix, a solvent extraction (e.g., with diethyl ether or MTBE) may be necessary to remove interfering substances and concentrate the analyte.
2. Assay Procedure:
-
Coating: The wells of a microplate are pre-coated with a capture antibody specific for this compound.
-
Competitive Binding: Add a known amount of enzyme-labeled this compound (conjugate) and the sample (or standard) to the wells. The unlabeled this compound in the sample and the enzyme-labeled this compound will compete for binding to the limited number of antibody sites.
-
Incubation and Washing: Incubate the plate to allow for binding. After incubation, wash the wells to remove any unbound components.
-
Substrate Addition: Add a substrate that will react with the enzyme on the labeled this compound to produce a colored product.
-
Signal Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both isotope dilution LC-MS/MS and competitive ELISA.
Caption: Isotope Dilution LC-MS/MS Workflow for this compound Analysis.
Caption: Competitive ELISA Workflow for this compound Quantification.
Conclusion: Selecting the Right Tool for the Job
The choice between isotope dilution LC-MS/MS and immunoassays for this compound quantification depends on the specific requirements of the research.
-
For applications demanding the highest accuracy, specificity, and reliability, especially for low-level quantification and in complex matrices, isotope dilution LC-MS/MS is the unequivocal gold standard. Its ability to correct for matrix effects and analyte loss during sample preparation ensures the generation of highly precise and accurate data.
-
Immunoassays, on the other hand, are a viable option for high-throughput screening or when cost and speed are the primary considerations. However, it is crucial to validate the assay for the specific matrix and be aware of the potential for cross-reactivity, which may necessitate confirmation of results with a more specific method like LC-MS/MS.
By understanding the fundamental principles, performance characteristics, and experimental workflows of these methods, researchers can make informed decisions to ensure the quality and integrity of their this compound quantification data.
References
- 1. protocols.io [protocols.io]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical bias of automated immunoassays for six serum steroid hormones assessed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Evaluation of an Isotope Dilution HPLC Tandem Mass Spectrometry Candidate Reference Measurement Procedure for Total 17-β Estradiol in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Ketoestrone and Other Weak Endogenous Estrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 6-Ketoestrone with other weak endogenous estrogens, namely estriol (E3) and 16-epiestriol. The focus is on their biochemical properties, receptor binding affinities, and potential signaling pathways, supported by available experimental data.
Introduction to Weak Endogenous Estrogens
Weak endogenous estrogens are metabolites of the primary estrogen, estradiol (E2), and its precursor, estrone (E1). While possessing lower binding affinities for estrogen receptors (ERs) compared to estradiol, these compounds can still elicit significant biological effects. Their activity is not limited to the classical genomic pathway involving nuclear receptors; they can also trigger rapid, non-genomic signaling cascades initiated at the cell membrane. Understanding the nuanced differences between these weak estrogens is crucial for drug development and for elucidating their physiological and pathological roles.
Biochemical Properties
This compound is a derivative of estrone characterized by a keto group at the 6-position of the steroid nucleus.[1] Estriol is a major estrogen of pregnancy, while 16-epiestriol is a minor endogenous estrogen and the 16β-epimer of estriol.
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of this compound, estriol, and 16-epiestriol to human estrogen receptor α (ERα) and estrogen receptor β (ERβ) have been determined through competitive binding assays. The following table summarizes the available data, primarily from a comprehensive study by Zhu et al. (2006), which utilized recombinant human ERα and ERβ.[1][2]
| Compound | Estrogen Receptor α (ERα) IC50 (nM) | Estrogen Receptor β (ERβ) IC50 (nM) | ERβ/ERα Binding Affinity Ratio |
| This compound | 489.8 | 891.3 | 0.55 |
| Estriol (E3) | 26.6 | 14.7 | 1.81 |
| 16-epiestriol | - | - | Preferential affinity for ERβ over ERα[3] |
Note: A higher IC50 value indicates lower binding affinity. The ERβ/ERα ratio indicates the preferential binding to one receptor subtype over the other. A ratio > 1 suggests a preference for ERβ, while a ratio < 1 suggests a preference for ERα. Data for 16-epiestriol is qualitative based on available literature.
Comparative Biological Activity
Direct comparative studies on the biological activity of this compound using functional assays like cell proliferation and uterotrophic assays are limited in the currently available literature. However, based on its receptor binding affinities, it is expected to be a weak estrogen.
Estriol (E3) is well-characterized as a weak estrogen. It can stimulate the proliferation of estrogen-sensitive cells, such as MCF-7 breast cancer cells, and induce a uterotrophic response in animal models, although with lower potency than estradiol.[4][5]
16-epiestriol is also considered a weak estrogen. Some studies suggest it possesses anti-inflammatory properties.[6] One study reported that 17-epiestriol, a related compound, is more potent than estradiol in inhibiting the expression of vascular cell adhesion molecule 1 (VCAM-1), suggesting a potential role in vascular inflammation.[7]
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of a test compound for estrogen receptors by measuring its ability to compete with a radiolabeled estrogen for receptor binding.
Methodology:
-
Receptor Source: Purified recombinant human ERα and ERβ are used.
-
Radioligand: [³H]Estradiol is used as the radiolabeled competitor.
-
Assay Buffer: A suitable buffer, such as TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, and 10 mM sodium molybdate, pH 7.4), is used.
-
Incubation: A constant concentration of the ER and [³H]estradiol is incubated with increasing concentrations of the unlabeled test compound (e.g., this compound, estriol, or 16-epiestriol).
-
Separation: After incubation to reach equilibrium, the receptor-bound and free radioligand are separated using a method like hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to estradiol (RBA = [IC50 of Estradiol / IC50 of Test Compound] x 100).[1][2]
MCF-7 Cell Proliferation Assay (E-Screen)
Objective: To assess the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-receptor-positive human breast cancer cells (MCF-7).
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Treatment: Cells are seeded in multi-well plates and, after attachment, treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., estradiol) are included.
-
Incubation: Cells are incubated for a defined period (e.g., 6 days).
-
Proliferation Assessment: Cell proliferation is measured using various methods, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
-
Data Analysis: The proliferative effect of the test compound is compared to the vehicle control and the positive control. The concentration that produces a half-maximal proliferative response (EC50) can be determined.[4][5]
Rodent Uterotrophic Assay
Objective: To evaluate the in vivo estrogenic activity of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rodents.
Methodology:
-
Animal Model: Immature or ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens.
-
Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control and a positive control (e.g., ethinylestradiol) are included.
-
Necropsy: Animals are euthanized approximately 24 hours after the last dose.
-
Uterine Weight Measurement: The uterus is carefully excised and weighed (wet weight). The uterus may also be blotted to remove excess fluid before weighing (blotted weight).
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.[8][9]
Signaling Pathways of Weak Endogenous Estrogens
Weak estrogens can activate both genomic and non-genomic signaling pathways. The balance between these pathways can vary depending on the specific ligand, the receptor subtype expressed in the target tissue, and the cellular context.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the estrogen to nuclear ERα or ERβ. This leads to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA, thereby regulating the transcription of target genes. Weak estrogens can initiate this pathway, although typically with lower potency than estradiol.
Caption: Classical genomic estrogen signaling pathway initiated by weak estrogens.
Non-Genomic Signaling Pathway
Non-genomic signaling is initiated by the binding of estrogens to membrane-associated estrogen receptors (mERs), which can be isoforms of the classical ERs or G-protein coupled estrogen receptor 1 (GPER1). This binding triggers rapid intracellular signaling cascades, such as the activation of MAPK/ERK and PI3K/Akt pathways, leading to various cellular responses without direct gene transcription by the receptor itself. These pathways can, in turn, modulate the activity of transcription factors and influence gene expression indirectly.
Caption: Non-genomic estrogen signaling pathways activated by weak estrogens.
Experimental Workflow for Comparative Analysis
A typical workflow to compare the biological activities of weak estrogens would involve a tiered approach, starting with receptor binding assays and progressing to cell-based and in vivo assays.
Caption: Experimental workflow for comparing weak estrogen activity.
Conclusion
This compound demonstrates weak binding affinity for both ERα and ERβ, with a slight preference for ERα. In comparison, estriol exhibits a higher affinity for both receptors, with a preference for ERβ. While direct comparative data on the functional biological activity of this compound is limited, its receptor binding profile suggests it is a weak estrogen. Further studies employing standardized in vitro and in vivo assays are necessary to fully elucidate and compare the biological potency and signaling mechanisms of this compound relative to other weak endogenous estrogens like estriol and 16-epiestriol. Such research will provide valuable insights for drug development professionals and researchers in the field of endocrinology and hormone-related diseases.
References
- 1. Quantitative structure-activity relationship of various endogenous estrogen metabolites for human estrogen receptor alpha and beta subtypes: Insights into the structural determinants favoring a differential subtype binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zhu, B.T., Han, G.Z., Shim, J.Y., Wen, Y. and Jiang, X.R. (2006) Quantitative Structure-Activity Relationship of Various Endogenous Estrogen Metabolites for Human Estrogen Receptor Alpha and Beta Subtypes Insights into the Structural Determinants Favoring a Differential Subtype Binding. Endocrinology, 147, 4132-4150. - References - Scientific Research Publishing [scirp.org]
- 3. 16β,17α-Epiestriol - Wikipedia [en.wikipedia.org]
- 4. Oleuropein and hydroxytyrosol inhibit MCF-7 breast cancer cell proliferation interfering with ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. 17-epiestriol, an estrogen metabolite, is more potent than estradiol in inhibiting vascular cell adhesion molecule 1 (VCAM-1) mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Disposal Procedures for 6-Ketoestrone
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. 6-Ketoestrone, a metabolite of estrone, requires meticulous disposal procedures to mitigate potential environmental contamination and ensure a safe working environment. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound.
Core Principle: Treat as Hazardous Chemical Waste
The fundamental principle for the disposal of this compound is to handle it as hazardous chemical waste. Due to its hormonal activity, improper disposal can lead to endocrine disruption in aquatic ecosystems. Under no circumstances should this compound or its containers be discarded in standard trash or poured down the drain.
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach is critical for the safe disposal of this compound waste. The following workflow outlines the necessary steps from waste generation to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
